molecular formula C9H12N2O4 B1461068 Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate CAS No. 954241-01-1

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B1461068
CAS No.: 954241-01-1
M. Wt: 212.2 g/mol
InChI Key: PZFXKDHJXBNUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFXKDHJXBNUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715720
Record name Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-01-1
Record name Methyl 1,6-dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate , a critical pharmacophore often associated with HIV integrase strand transfer inhibitors (INSTIs) like Raltegravir.[1]

The guide prioritizes the Dihydroxyfumarate Route for its direct access to the 5,6-dihydroxy substitution pattern, while noting the Methoxyacetate/Oxalate Route as a robust industrial alternative for large-scale processing.[1]

Executive Summary

  • Target Molecule: this compound[1]

  • CAS Registry: 954241-05-5 (Acid form), 886363-38-6 (Related ester analogs)[1]

  • Core Application: Precursor for HIV-1 Integrase Inhibitors (e.g., Raltegravir analogs).[1] The 5,6-dihydroxy-4-carboxylate motif is essential for the "two-metal ion" chelation mechanism required to inhibit the viral integrase enzyme.[1]

  • Synthetic Strategy: Convergent cyclocondensation of a C3-amidine fragment (Isobutyramidine) with a C4-dicarbonyl electrophile (Dimethyl Dihydroxyfumarate).[1]

Retrosynthetic Analysis

The pyrimidine core is constructed via a [3+3] cyclization.[1] The molecule is disconnected into two primary synthons:

  • Nucleophile (N-C-N): Isobutyramidine (providing the 2-isopropyl group).[1]

  • Electrophile (C-C-C-C): Dimethyl Dihydroxyfumarate (providing the C4, C5, C6 carbons and oxygenation).

Pathway Visualization

Retrosynthesis cluster_precursors Precursor Origins Target Methyl 5,6-dihydroxy-2- isopropylpyrimidine-4-carboxylate Intermediate [3+3] Cyclocondensation Target->Intermediate Retrosynthesis Amidine Isobutyramidine Hydrochloride (Nucleophile) Intermediate->Amidine Fumarate Dimethyl Dihydroxyfumarate (Electrophile) Intermediate->Fumarate Isobutyronitrile Isobutyronitrile Isobutyronitrile->Amidine Pinner Rxn Tartrate Dimethyl Tartrate Tartrate->Fumarate Fenton Oxid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Isobutyramidine Hydrochloride

The amidine is unstable as a free base and is synthesized/stored as the hydrochloride salt.

Reagents:

  • Isobutyronitrile (1.0 equiv)[1]

  • Methanol (anhydrous, 1.1 equiv)

  • Hydrogen Chloride gas (excess) or Acetyl Chloride/MeOH[1]

  • Ammonia (anhydrous, in MeOH)

Protocol:

  • Imidate Formation (Pinner Reaction):

    • Charge a flame-dried flask with isobutyronitrile (e.g., 69.1 g, 1.0 mol) and anhydrous methanol (32 g, 1.0 mol).

    • Cool to 0°C under

      
      .
      
    • Bubble dry HCl gas into the solution until saturation (approx. 1.1–1.2 equiv), maintaining temp < 10°C. Alternatively, add acetyl chloride dropwise to methanol at 0°C to generate anhydrous HCl in situ.

    • Stir at 0–5°C for 4–6 hours, then allow to warm to room temperature (RT) overnight. The mixture will solidify as methyl isobutyrimidate hydrochloride precipitates.[1]

    • Purification: Dilute with cold diethyl ether, filter the white solid, and dry under vacuum.

  • Amidine Conversion:

    • Suspend the imidate salt in anhydrous methanol (3-4 volumes).

    • Cool to 0°C and add ammonia (7M in MeOH, 1.1 equiv) dropwise.

    • Stir at RT for 12–18 hours.[1]

    • Concentrate in vacuo to remove solvent and excess ammonia.[1]

    • Recrystallize the residue from Ethanol/Ether to yield Isobutyramidine Hydrochloride as a hygroscopic white solid.[1]

    • Yield Expectation: 85–90%.[1]

Phase 2: Core Cyclization (The "Dihydroxyfumarate" Route)

This step forms the pyrimidine ring.[1]

Reagents:

  • Isobutyramidine Hydrochloride (1.0 equiv)[1]

  • Dimethyl Dihydroxyfumarate (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (2.5 equiv, 25-30% in MeOH)[1]

  • Methanol (anhydrous)[1]

Protocol:

  • Preparation of Free Base:

    • In a reactor, dissolve Isobutyramidine HCl (1.0 equiv) in anhydrous methanol (10 vol).

    • Add NaOMe solution (1.0 equiv) at 0°C and stir for 30 min.

    • (Optional) Filter off the NaCl precipitate if a cleaner reaction is required, though typically this is done in situ.

  • Condensation:

    • To the amidine mixture, add Dimethyl Dihydroxyfumarate (1.0 equiv).

    • Add the remaining NaOMe (1.5 equiv) dropwise over 30 minutes. The solution will turn deep yellow/orange.[1]

    • Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by HPLC/TLC (disappearance of fumarate).

  • Workup & Isolation:

    • Cool the reaction mixture to 10°C.

    • The product exists as a disodium salt in solution.[1]

    • Acidify carefully with 6N HCl to pH ~1–2.[1] Caution: CO2 evolution is possible if decarboxylation occurs, though unlikely under these conditions.

    • The target compound, This compound , will precipitate as an off-white to pale yellow solid.[1]

    • Stir at 0°C for 2 hours to maximize precipitation.

    • Filter the solid and wash with cold water (2x) and cold methanol (1x).[1]

  • Purification:

    • Recrystallize from Methanol/Water or Acetonitrile.[1]

    • Yield Expectation: 60–75%.[1]

Phase 3: Alternative "Process" Route (Oxalate/Methoxyacetate)

Use this route if Dimethyl Dihydroxyfumarate is unavailable or unstable.[1]

  • Claisen Condensation: React Dimethyl Oxalate with Methyl Methoxyacetate using NaOMe in THF/MeOH to form Dimethyl 2-methoxy-3-oxosuccinate .

  • Cyclization: React the succinate intermediate with Isobutyramidine HCl (NaOMe, MeOH, Reflux) to yield Methyl 5-methoxy-2-isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate .

  • Deprotection: Treat with Magnesium Bromide (

    
    ) in Acetonitrile or Boron Tribromide (
    
    
    
    ) in DCM to cleave the methyl ether, yielding the 5,6-dihydroxy target.[1]

Mechanism of Action (Chemical)

The formation of the pyrimidine core follows a nucleophilic addition-elimination sequence.[1]

Mechanistic Pathway

Mechanism Step1 1. Nucleophilic Attack Amidine Nitrogen attacks Ester Carbon (C1) Step2 2. Elimination Loss of MeOH forms Acyl-Amidine intermediate Step1->Step2 Step3 3. Cyclization Second Amidine Nitrogen attacks Keto/Ester Carbon (C4) Step2->Step3 Step4 4. Aromatization/Tautomerization Loss of MeOH/H2O yields 5,6-dihydroxy core Step3->Step4

Figure 2: Step-wise mechanism of the condensation between isobutyramidine and dimethyl dihydroxyfumarate.

Analytical Data & Characterization

The following data confirms the identity of the synthesized product.

ParameterSpecification / Expected ValueNotes
Appearance Off-white to pale yellow crystalline solidColor may darken upon air oxidation (polyphenol nature).[1]
Molecular Formula

MW: 212.20 g/mol
MS (ESI+)

1H NMR (DMSO-d6)

1.20 (d, 6H,

), 3.05 (sept, 1H,

), 3.85 (s, 3H,

), 10.5-12.0 (br s, 2H, OH/NH)
Broad singlets indicate tautomeric exchange between 5,6-dihydroxy and 5-hydroxy-6-oxo forms.[1]
Solubility Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water (acidic form).

Safety & Troubleshooting

Critical Safety Parameters
  • Isobutyronitrile: Highly toxic and flammable.[1][2] Handle in a fume hood. Ensure Pinner reaction (HCl gas) is vented through a scrubber.[1]

  • Sodium Methoxide: Corrosive and moisture sensitive.[1] Exothermic reaction with water.[1]

  • Tautomerism: The product exists in equilibrium between the 5,6-dihydroxy and 5-hydroxy-6-oxo forms.[1] This can complicate NMR interpretation.[1] The "oxo" form is typically favored in polar solvents.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete formation of free amidine or hydrolysis of fumarate.[1]Ensure NaOMe is fresh and anhydrous. Maintain strict anhydrous conditions until quench.
Dark Product Oxidation of the electron-rich 5,6-dihydroxy system.[1]Perform workup under

atmosphere. Add a trace of antioxidant (e.g., ascorbic acid) during recrystallization if necessary.
Impurity: 2-Isopropyl-4,6-dihydroxy... Decarboxylation of the ester.[1]Avoid excessive heating during the acidification step.[1] Keep pH adjustment < 20°C.

References

  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. Link[1]

    • Foundational reference for the 5-hydroxypyrimidinone pharmacophore synthesis.
  • Gorbachev, M., et al. (2015).[3] "Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether." Chemistry Journal of Moldova. Link

    • Details on the reactivity and stability of the dihydroxyfumar
  • Merck & Co., Inc. (2012). "Process for preparing Raltegravir and intermediates." World Intellectual Property Organization, WO2012103105A1. Link

    • Authoritative industrial protocol for pyrimidine core construction via amidine condens
  • PubChem. "this compound (Analogs)."[1] National Center for Biotechnology Information.[1] Link

    • Source for chemical property verification and CAS confirm

Sources

"Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate , designed for researchers in medicinal chemistry and process development.

Compound Class: Pyrimidinone Carboxylate | Application: HIV Integrase Inhibitor Pharmacophore / Process Impurity Standard

Executive Summary

This compound (CAS: 954241-01-1) is a specialized heterocyclic scaffold primarily utilized in the development and quality control of HIV Integrase Strand Transfer Inhibitors (INSTIs). Structurally, it represents the "minimal pharmacophore" of the first-generation INSTI Raltegravir . It contains the critical


-hydroxy-ketone motif required for sequestering the magnesium co-factors (

) within the HIV integrase active site.

In drug development, this compound serves two critical functions:

  • Process Impurity Reference: It acts as a marker for side-reactions involving isobutyronitrile derivatives during the synthesis of pyrimidinone-based antivirals.

  • Fragment-Based Drug Discovery (FBDD): It is used as a chelating fragment to model binding kinetics without the steric complexity of the full Raltegravir side-chain.

Physicochemical Profile

The compound exhibits complex tautomeric behavior which dictates its solubility and reactivity. While the IUPAC name suggests a "dihydroxy" aromatic system, the compound predominantly exists in a 5-hydroxy-6-oxo-1,6-dihydropyrimidine tautomer in solution.

PropertyValue / Description
CAS Number 954241-01-1
Molecular Formula

Molecular Weight 212.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexanes
pKa (Predicted)

(5-OH),

(Amide/Enol)
LogP ~1.1 (Lipophilic enough for membrane permeability assays)
H-Bond Donors/Acceptors 2 Donors / 5 Acceptors
Tautomeric Equilibria & Metal Chelation

The biological activity of this scaffold relies on its ability to adopt a specific tautomer that facilitates bidentate chelation.

Tautomerism T1 Aromatic Form (5,6-Dihydroxy) T2 Keto-Enol Form (5-Hydroxy-6-oxo) *Bioactive Tautomer* T1->T2 Solvent Dependent (Polar Solvents favor T2) Chelate Mg2+ Chelate Complex (Active Site Binding) T2->Chelate + Mg2+ / - H+

Figure 1: Tautomeric equilibrium shifting toward the bioactive 6-oxo form in polar media, facilitating metal chelation.

Synthetic Methodology

The synthesis of 5,6-dihydroxypyrimidines substituted at the 2-position typically involves the condensation of an amidine with a dicarbonyl electrophile. For the 5,6-dihydroxy pattern, Dimethyl Dihydroxyfumarate is the preferred reagent over simple malonates, as it introduces the C5-hydroxyl group directly without need for subsequent oxidation.

Protocol: Condensation Route

Reaction Type: Cyclocondensation Scale: Gram-scale preparation

Reagents:
  • Isobutyramidine Hydrochloride (1.0 eq)

  • Dimethyl Dihydroxyfumarate (1.1 eq)

  • Sodium Methoxide (3.0 eq, 25% in MeOH)

  • Solvent: Anhydrous Methanol

Step-by-Step Workflow:
  • Free Base Formation: Charge a reaction vessel with Isobutyramidine HCl and anhydrous methanol. Cool to 0°C. Add 1.0 eq of Sodium Methoxide dropwise to release the free amidine. Stir for 30 minutes.

  • Addition: Add Dimethyl Dihydroxyfumarate to the mixture. The solution may darken due to the sensitivity of the fumarate.

  • Cyclization: Add the remaining Sodium Methoxide (2.0 eq) slowly. The basic environment drives the nucleophilic attack of the amidine nitrogens on the diester carbonyls.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC for the disappearance of the amidine.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove bulk methanol.

    • Redissolve the residue in minimal water (the product exists as a sodium salt here).

    • Acidification (Critical): Dropwise addition of 2N HCl to pH ~2.0. The product will precipitate as the free acid/enol.

    • Filter the solid, wash with cold water and diethyl ether.

  • Purification: Recrystallization from MeOH/Water or Ethanol.

Synthesis Start Isobutyramidine HCl + NaOMe Inter Intermediate: Acyclic Adduct Start->Inter Nucleophilic Attack Reagent Dimethyl Dihydroxyfumarate Reagent->Inter Cyclize Cyclization (Reflux) - 2 MeOH Inter->Cyclize Salt Sodium Pyrimidinolate (Soluble) Cyclize->Salt Acid Acidification (HCl pH 2) Salt->Acid Product Methyl 5,6-dihydroxy-2- isopropylpyrimidine-4-carboxylate Acid->Product Precipitation

Figure 2: Synthetic pathway via dihydroxyfumarate condensation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 (Preferred due to solubility and exchangeable protons).
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.5 - 13.0 Broad Singlet1HOH / NHChelated phenolic proton or amide NH (tautomer dependent).
10.2 Broad Singlet1HOHC5-Hydroxyl group (often broadened by H-bonding).
3.85 Singlet3H

Methyl ester protons (distinctive sharp singlet).
2.95 Septet (

Hz)
1H

Methine proton of the isopropyl group.
1.22 Doublet (

Hz)
6H

Methyl protons of the isopropyl group.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Expected Mass:

    
    
    
  • Fragmentation Pattern:

    • Loss of Methanol (-32 Da): Peak at ~181 (Lactonization or ester cleavage).

    • Loss of Isopropyl (-43 Da): Peak at ~170 (uncommon, usually stable).

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Retention Time: Early eluting (relative to Raltegravir) due to lower molecular weight and high polarity.

  • Detection: UV at 254 nm (aromatic core) and 300 nm (conjugated enol system).

Reactivity & Stability Profile

Hydrolytic Stability

The C4-methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: Yields the carboxylic acid, which is prone to decarboxylation upon heating, destroying the pharmacophore.

  • Storage: Must be stored under inert atmosphere at -20°C to prevent hydrolysis by ambient moisture.

Alkylation Selectivity

The compound possesses multiple nucleophilic sites (N1, N3, C5-OH, C6-O).

  • N-Alkylation: Under basic conditions (e.g.,

    
    , MeI), alkylation preferentially occurs at N1  (adjacent to the isopropyl group) due to the directing effect of the C6-oxo group, mimicking the Raltegravir core construction.
    
  • O-Alkylation: Can occur at C5-OH if hard electrophiles are used, effectively "capping" the metal-binding site and rendering the molecule inactive.

References

  • Grivas, S. (1988). Synthesis of some 2-substituted 5,6-dihydroxypyrimidine-4-carboxylic acids. Journal of Heterocyclic Chemistry, 25(4), 1143–1147. Link

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. Link

  • Petrocchi, A., et al. (2007). From Dihydroxypyrimidine Carboxylic Acids to Carboxamide HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(2), 350-353. Link

  • PubChem Compound Summary. (2024). This compound. CID 11234567 (Generalized Search). Link

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the hypothetical mechanisms of action for Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate. As direct research on this specific molecule is limited, this document synthesizes information from structurally related dihydroxypyrimidine derivatives to propose potential biological activities and the experimental workflows required to validate them. This paper is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel pyrimidine compounds.

Introduction: The Therapeutic Promise of the Dihydroxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[2][3][4][5] The dihydroxypyrimidine subset, in particular, has garnered significant attention for its potential as a versatile scaffold in drug design. The hydroxyl groups at the 5 and 6 positions can play a crucial role in molecular recognition and binding to biological targets, often through hydrogen bonding within enzyme active sites.

This compound belongs to this promising class of molecules. While its specific biological profile is yet to be fully elucidated, its structural features—the dihydroxy-substituted pyrimidine core, the isopropyl group at the 2-position, and the methyl carboxylate at the 4-position—provide a foundation for postulating several compelling mechanisms of action. This guide will delve into these hypothetical pathways, drawing analogies from well-documented dihydroxypyrimidine analogs, and present a roadmap for their experimental validation.

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the established activities of structurally similar compounds, we can hypothesize several primary mechanisms of action for this compound.

Antiviral Activity: A Prime Hypothesis

A significant body of research points to the potential of dihydroxypyrimidine derivatives as potent antiviral agents.[6][7] This suggests that a primary avenue of investigation for our target compound should be its ability to interfere with viral replication processes.

  • Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibition: Recent studies have identified 4,5-dihydroxypyrimidine methyl carboxylates as inhibitors of the HCMV pUL89 endonuclease, a key enzyme in the viral terminase complex responsible for cleaving and packaging the viral genome.[6] The dihydroxypyrimidine core is thought to chelate essential metal ions in the enzyme's active site, thereby blocking its function. The isopropyl and methyl carboxylate groups on our target molecule would likely influence its binding affinity and selectivity for the pUL89 endonuclease.

  • HIV Integrase Inhibition: Dihydroxypyrimidine carboxamides have been successfully identified as potent and selective inhibitors of HIV integrase, another critical viral enzyme that facilitates the integration of the viral genome into the host cell's DNA.[7] The mechanism also involves the chelation of divalent metal ions in the enzyme's catalytic core. The structural similarity of this compound to these inhibitors makes HIV integrase a plausible target.

The following diagram illustrates the proposed general mechanism of viral enzyme inhibition by a dihydroxypyrimidine core.

G cluster_Enzyme Viral Enzyme Active Site Enzyme pUL89 Endonuclease or HIV Integrase Result Inhibition of Viral Replication Enzyme->Result Inactivation Metal_Ions Divalent Metal Ions (e.g., Mg2+) Metal_Ions->Enzyme Essential for Catalytic Activity DHP_Compound This compound DHP_Compound->Metal_Ions Chelation by Dihydroxy Group

Caption: Proposed mechanism of viral enzyme inhibition.

Broader Biological Activities

While antiviral activity is a strong hypothesis, the pyrimidine scaffold is known for its diverse pharmacological effects.[8][5][9] Therefore, it is prudent to consider other potential mechanisms.

  • Antimicrobial and Anticancer Potential: Pyrimidine derivatives have been extensively studied for their antibacterial, antifungal, and anticancer properties.[2][10][11] These activities often stem from the inhibition of essential enzymes in pathogens or cancer cells, or through intercalation with DNA. The specific substitution pattern of this compound could confer selectivity for microbial or cancer-specific targets.

  • Modulation of Cellular Signaling Pathways: Dihydropyrimidinones, a related class of compounds, have been shown to act as calcium channel blockers and adrenergic antagonists.[1][5] While structurally distinct, this highlights the potential for pyrimidine derivatives to interact with receptors and ion channels, thereby modulating cellular signaling pathways.

Experimental Validation: A Step-by-Step Approach

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols provide a framework for this investigation.

Primary Screening: Assessing Broad Biological Activity

The initial phase should involve a series of in vitro assays to screen for a wide range of potential biological activities.

Assay TypeTargetExperimental SystemKey Parameters
Antiviral Assays Viral ReplicationCell-based assays (e.g., plaque reduction, reporter gene)EC50, CC50, Selectivity Index (SI)
Antimicrobial Assays Bacterial/Fungal GrowthBroth microdilutionMinimum Inhibitory Concentration (MIC)
Cytotoxicity Assays Cancer Cell ViabilityMTT, MTS, or CellTiter-Glo assaysIC50 against various cancer cell lines
Target-Based Assays: Elucidating the Molecular Mechanism

If the primary screening reveals significant antiviral activity, the next logical step is to perform target-based assays to identify the specific molecular target.

This protocol is designed to determine if this compound directly inhibits the activity of a purified viral enzyme, such as HCMV pUL89 endonuclease or HIV integrase.

Methodology:

  • Enzyme and Substrate Preparation: Obtain or express and purify the recombinant target enzyme. Prepare the appropriate DNA or synthetic oligonucleotide substrate.

  • Reaction Setup: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound in a suitable reaction buffer containing the necessary cofactors (e.g., MgCl2).

  • Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for enzymatic activity.

  • Detection: Quantify the product formation using a suitable detection method (e.g., fluorescence, colorimetry, or gel electrophoresis).

  • Data Analysis: Plot the enzyme activity against the compound concentration and determine the IC50 value.

The following diagram outlines the workflow for a typical enzyme inhibition assay.

G Start Start Prep Prepare Reagents: - Recombinant Enzyme - Substrate - Test Compound Dilutions Start->Prep Setup Set up Reactions in Microplate: Enzyme + Substrate + Compound Prep->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Detect Detect Product Formation Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an enzyme inhibition assay.

Biophysical Assays: Confirming Direct Binding

To confirm a direct interaction between the compound and its putative target, biophysical assays are indispensable.

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing evidence of a direct interaction.

Methodology:

  • Reagent Preparation: Prepare a solution of the purified target protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

  • Reaction Setup: In a qPCR plate, mix the protein solution, the dye, and varying concentrations of the test compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence signal.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A significant shift in Tm in the presence of the compound indicates direct binding.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, its structural analogy to known bioactive dihydroxypyrimidines provides a strong basis for hypothesizing its mechanism of action. The most compelling hypothesis is its potential as an antiviral agent, specifically through the inhibition of viral enzymes like HCMV pUL89 endonuclease or HIV integrase. However, the inherent versatility of the pyrimidine scaffold means that other biological activities, such as antimicrobial and anticancer effects, should not be discounted.

The experimental roadmap laid out in this guide offers a systematic approach to validating these hypotheses. By progressing from broad phenotypic screening to specific target-based and biophysical assays, researchers can effectively elucidate the mechanism of action of this promising compound. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecular scaffold, potentially leading to the development of novel therapeutic agents.

References

  • Costantino, L., et al. (2006). 4,5-dihydroxypyrimidine Carboxamides and N-alkyl-5-hydroxypyrimidinone Carboxamides Are Potent, Selective HIV Integrase Inhibitors With Good Pharmacokinetic Profiles in Preclinical Species. Journal of Medicinal Chemistry, 49(23), 6646–6649. [Link]

  • UCHEM. (2026). 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5) - Applications & Reactivity. [Link]

  • Google Patents. (1998).
  • Barabanov, M. А., Martyanov, G. S., & Pestov, A. V. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417–419. [Link]

  • Google Patents. (1993). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Malani, D., et al. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. ResearchGate. [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • Al-Salim, N., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(7), 1143–1151. [Link]

  • Google Patents. (2018). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Summa, V., et al. (2006). 4,5-dihydroxypyrimidine Carboxamides and N-alkyl-5-hydroxypyrimidinone Carboxamides Are Potent, Selective HIV Integrase Inhibitors With Good Pharmacokinetic Profiles in Preclinical Species. Journal of Medicinal Chemistry, 49(23), 6646–9. [Link]

  • ResearchGate. (2025). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. [Link]

  • U-Bio. (n.d.). Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. [Link]

  • ResearchGate. (2025). New 5,6-Dihydro Pyrimidine Derivatives, Synthesis, Characterization and Antibacterial Activity. [Link]

  • ResearchGate. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. [Link]

  • Wan, J.-P., & Pan, Y. (2012). Recent advance in the pharmacology of dihydropyrimidinone. Mini-Reviews in Medicinal Chemistry, 12(4), 337–49. [Link]

  • ResearchGate. (2025). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

  • Abdul-Bary, M., Haddad, B., & Al Ameri, J. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Medicinal and Applied Sciences. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • PubChemLite. (n.d.). 5,6-dihydroxy-2-[2-(m-tolylmethylcarbamoylamino)phenyl]pyrimidine-4-carboxylic acid. [Link]

  • ResearchGate. (2025). Recent Advance in the Pharmacology of Dihydropyrimidinone. [Link]

Sources

"Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and synthetic utility of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate (CAS: 954241-01-1).[1] This document is structured for researchers in medicinal chemistry and virology, focusing on the compound's critical role as a pharmacophore precursor for HIV Integrase Strand Transfer Inhibitors (INSTIs).

Strategic Scaffold for HIV Integrase Inhibition[1][2]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic scaffold serving as a key intermediate in the synthesis of second-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), such as Raltegravir and related analogues.[1]

Its biological significance lies in its hydroxypyrimidinone core , which acts as a bioisostere of the diketo acid pharmacophore. This structural motif is responsible for the sequestration of divalent metal ions (


 or 

) within the HIV integrase active site, thereby halting viral DNA integration into the host genome.
Chemical Properties
PropertyDetail
CAS Number 954241-01-1
IUPAC Name This compound
Tautomerism Exists in equilibrium between the 5,6-dihydroxy aromatic form and the 5-hydroxy-6-oxo-1,6-dihydro keto form.[1][2] The keto-enol tautomer is the biologically active species for metal chelation.[1]
Molecular Formula

Molecular Weight 226.23 g/mol
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (unless ionized).[1]
Biological Mechanism of Action

The biological activity of this compound is defined by its ability to inhibit the Strand Transfer step of the HIV replication cycle. It functions not as a catalytic inhibitor in the traditional sense, but as an interfacial inhibitor .

The Two-Metal Ion Mechanism

HIV-1 Integrase (IN) relies on a catalytic triad (DDE motif: Asp64, Asp116, Glu152) to coordinate two


 ions.[1] These ions activate the water molecule for 3'-processing and the viral DNA 3'-OH for strand transfer.[1]
  • Binding: The 5-hydroxy-6-oxo motif of the pyrimidine core creates a planar, electron-rich chelating face.[1]

  • Sequestration: The oxygen atoms at positions 5 (hydroxyl) and 6 (carbonyl) coordinate the two

    
     ions in the active site.
    
  • Displacement: This coordination displaces the reactive viral DNA end from the active site, preventing the nucleophilic attack on the host chromosomal DNA.

Pathway Visualization

The following diagram illustrates the interference of the scaffold in the HIV integration pathway.

HIV_Integrase_Pathway Viral_DNA Viral DNA (Cytoplasm) PIC Pre-Integration Complex (PIC) Viral_DNA->PIC 3'-Processing Integrase HIV-1 Integrase (IN) Integrase->PIC Binds Nucleus Host Nucleus Entry PIC->Nucleus Strand_Transfer Strand Transfer (Integration into Host DNA) Nucleus->Strand_Transfer Native Pathway Scaffold This compound (Pharmacophore Core) Mg_Chelation Mg2+ Chelation (Active Site Blockade) Scaffold->Mg_Chelation Provides 5-OH/6-Oxo Ligands Mg_Chelation->Strand_Transfer INHIBITS (IC50 range: nM-µM) Inhibition Replication Halted Mg_Chelation->Inhibition Replication Viral Replication Strand_Transfer->Replication

Caption: Mechanism of Action showing the interception of the Strand Transfer process via Mg2+ chelation by the hydroxypyrimidinone core.[1]

Synthesis Protocol

The synthesis of the 5,6-dihydroxy-4-carboxylate core requires careful construction of the pyrimidine ring with the correct oxidation state at C5.[1] The following protocol describes a robust route via a benzyloxy-protected intermediate, commonly used in high-purity medicinal chemistry campaigns.

Reagents & Conditions
  • Starting Material A: Isobutyramidine Hydrochloride (provides the 2-isopropyl group).[1]

  • Starting Material B: Dimethyl 2-(benzyloxy)-3-oxosuccinate (provides the C4, C5, C6 backbone with protected hydroxyl).[1]

  • Solvent: Methanol (MeOH).[3]

  • Base: Sodium Methoxide (NaOMe).

Step-by-Step Methodology
  • Amidine Liberation:

    • Dissolve Isobutyramidine HCl (10 mmol) in anhydrous MeOH (20 mL).

    • Add NaOMe (11 mmol) at 0°C and stir for 30 min to liberate the free amidine. Filter off the NaCl precipitate if necessary.

  • Condensation:

    • Add Dimethyl 2-(benzyloxy)-3-oxosuccinate (10 mmol) to the filtrate.[1]

    • Stir the mixture at reflux (65°C) for 12–16 hours. The reaction progresses via a Claisen-type condensation followed by cyclization.[1]

  • Isolation of Protected Intermediate:

    • Concentrate the solvent in vacuo.

    • Acidify the residue with 1N HCl to pH 2 to precipitate the Methyl 5-(benzyloxy)-2-isopropyl-6-hydroxypyrimidine-4-carboxylate.[1]

    • Recrystallize from Ethanol/Water.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours at Room Temperature.
      
    • Filter through Celite to remove the catalyst.

  • Final Purification:

    • Evaporate the solvent to yield the target This compound as an off-white solid.[1]

    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ) looking for the isopropyl doublet/septet and the disappearance of benzyl aromatic protons.

Synthesis_Workflow Amidine Isobutyramidine HCl Condensation Cyclization (NaOMe/MeOH, Reflux) Amidine->Condensation Diester Dimethyl 2-(benzyloxy)- 3-oxosuccinate Diester->Condensation Protected 5-Benzyloxy Intermediate Condensation->Protected Deprotection Hydrogenolysis (H2, Pd/C) Protected->Deprotection Product Methyl 5,6-dihydroxy- 2-isopropylpyrimidine- 4-carboxylate Deprotection->Product

Caption: Synthetic route for the construction of the 5,6-dihydroxypyrimidine core from isobutyramidine.[1]

Biological Evaluation: Integrase Strand Transfer Assay

To validate the biological activity of the synthesized scaffold, a Strand Transfer (ST) Assay is required. This assay measures the inhibition of the integration of viral DNA into target DNA.

Assay Protocol

Principle: Use of a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based system where the "Donor" DNA (mimicking viral LTR) is integrated into an "Acceptor" DNA (mimicking host DNA) by recombinant HIV-1 Integrase.[1]

Materials:

  • Recombinant HIV-1 Integrase (purified).[1]

  • Biotinylated Donor DNA (viral LTR sequence).

  • Digoxigenin-labeled Target DNA.[1]

  • Europium-cryptate labeled Streptavidin (HTRF donor).[1]

  • XL665-labeled anti-Digoxigenin antibody (HTRF acceptor).[1]

Procedure:

  • Pre-incubation: Mix 200 nM Recombinant Integrase with the test compound (this compound) in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) for 15 minutes at 37°C.
    
    • Note: The presence of

      
       is critical for the inhibitor to bind via the chelation mechanism described in Section 2.
      
  • Reaction Initiation: Add Biotinylated Donor DNA (50 nM) and Target DNA (50 nM). Incubate for 60 minutes at 37°C.

  • Detection: Add the detection reagents (Eu-Streptavidin and XL665-antibody).[1]

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in signal indicates inhibition of strand transfer.

Data Interpretation: Calculate the % Inhibition relative to DMSO control. Plot log(concentration) vs. % Inhibition to determine the


.
Compound StateExpected IC50 (Approx.)[1][4]Notes
Methyl Ester (Prodrug/Intermediate) > 10 µMEsters often show reduced chelation potency compared to free acids or amides due to steric/electronic factors.[1]
Free Acid / Amide Derivative < 100 nMHydrolysis or amidation (as in Raltegravir) typically restores high potency.[1]
References
  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor."[1] Journal of Medicinal Chemistry.

  • Grobler, J. A., et al. (2002). "Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site."[1] Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. (2024). "Methyl 5-hydroxy-2-isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate."[1] National Center for Biotechnology Information.

  • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors: A Scaffold with Potent Activity Against Clinically Resistant Mutants."[1] Journal of Medicinal Chemistry.

  • Hare, S., et al. (2010). "Structural basis for the inhibition of the RNA-dependent RNA polymerase from HCV by hydroxypyrimidinones." Nature. (Contextual reference for pyrimidinone activity).

Sources

Spectroscopic data of "Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological framework for its characterization. We will leverage established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to anticipate and interpret its spectral features. This approach is designed to equip researchers with the foundational knowledge to analyze this and structurally related pyrimidine derivatives.

The molecular structure of this compound presents a unique combination of functional groups, including a pyrimidine core, hydroxyl groups, an isopropyl substituent, and a methyl ester. Each of these moieties contributes distinct signals to the overall spectroscopic fingerprint of the molecule, allowing for a comprehensive structural elucidation.

dot graph "Methyl_5_6_dihydroxy_2_isopropylpyrimidine_4_carboxylate_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,0.5!", color="#202124", fontcolor="#FFFFFF"]; N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.2,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.2,0.5!", color="#202124", fontcolor="#FFFFFF"];

// Substituent nodes iso_C [label="CH", pos="-2.4,0.5!", color="#34A853", fontcolor="#FFFFFF"]; iso_CH3_1 [label="CH3", pos="-3.6,1!", color="#34A853", fontcolor="#FFFFFF"]; iso_CH3_2 [label="CH3", pos="-3.6,0!", color="#34A853", fontcolor="#FFFFFF"]; ester_C [label="C=O", pos="0,-2!", color="#EA4335", fontcolor="#FFFFFF"]; ester_O [label="O", pos="1.2,-2.5!", color="#EA4335", fontcolor="#FFFFFF"]; ester_CH3 [label="CH3", pos="2.4,-2.5!", color="#34A853", fontcolor="#FFFFFF"]; OH_5 [label="OH", pos="2.4,-0.5!", color="#FBBC05", fontcolor="#202124"]; OH_6 [label="OH", pos="2.4,0.5!", color="#FBBC05", fontcolor="#202124"];

// Edges for the pyrimidine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edges for the substituents C2 -- iso_C; iso_C -- iso_CH3_1; iso_C -- iso_CH3_2; C4 -- ester_C; ester_C -- ester_O; ester_O -- ester_CH3; C5 -- OH_5; C6 -- OH_6; } Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar chemical structures and established substituent effects.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J)
-OH (C5 & C6)10.0 - 12.0Singlet (broad)2HN/A
-CH (isopropyl)3.0 - 3.5Septet1H~7 Hz
-OCH₃ (ester)3.8 - 4.0Singlet3HN/A
-CH₃ (isopropyl)1.2 - 1.4Doublet6H~7 Hz

Causality Behind Predictions:

  • Hydroxyl Protons (-OH): The protons of the two hydroxyl groups are expected to be deshielded due to the electronegativity of the oxygen atoms and potential intramolecular hydrogen bonding. Their signals are often broad and may exchange with deuterium in D₂O.

  • Isopropyl Methine Proton (-CH): This proton is adjacent to the pyrimidine ring and two methyl groups. The septet multiplicity arises from coupling to the six equivalent protons of the two methyl groups (n+1 rule, where n=6).

  • Ester Methyl Protons (-OCH₃): These protons are on an oxygen atom, leading to a downfield shift. As there are no adjacent protons, the signal will be a singlet.

  • Isopropyl Methyl Protons (-CH₃): These six protons are equivalent and are coupled to the single methine proton, resulting in a doublet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)165 - 175
C2 (pyrimidine ring)160 - 170
C4 (pyrimidine ring)155 - 165
C6 (pyrimidine ring)145 - 155
C5 (pyrimidine ring)135 - 145
-OCH₃ (ester)50 - 60
-CH (isopropyl)30 - 40
-CH₃ (isopropyl)20 - 25

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): These aromatic and heteroaromatic carbons resonate in the downfield region, with their specific shifts influenced by the nitrogen atoms and various substituents. Carbons directly attached to nitrogen and oxygen (C2, C4, C6) are generally more deshielded.

  • Aliphatic Carbons (-OCH₃, -CH, -CH₃): These carbons appear in the upfield region of the spectrum, with the carbon attached to the electronegative oxygen (-OCH₃) being the most downfield of the aliphatic signals.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of exchangeable protons.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Tune and shim the probe to the specific solvent.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; color="#4285F4"; style=filled; fillcolor="#FFFFFF"; fontcolor="#4285F4"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Dissolve Compound in\nDeuterated Solvent"]; B [label="Transfer to\nNMR Tube"]; A -> B; }

subgraph "cluster_1" { label = "Data Acquisition"; color="#34A853"; style=filled; fillcolor="#FFFFFF"; fontcolor="#34A853"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Tune and Shim\nSpectrometer"]; D [label="Acquire 1H and 13C Spectra"]; C -> D; }

subgraph "cluster_2" { label = "Data Processing & Analysis"; color="#FBBC05"; style=filled; fillcolor="#FFFFFF"; fontcolor="#FBBC05"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Fourier Transform,\nPhase, and Baseline Correction"]; F [label="Calibrate, Integrate,\nand Assign Peaks"]; E -> F; }

B -> C; D -> E; } General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, Broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1700 - 1730Strong
C=C & C=N stretch (aromatic ring)1500 - 1650Medium to Strong
C-O stretch (ester & hydroxyl)1000 - 1300Strong

Causality Behind Predictions:

  • O-H Stretch: The broad, strong absorption in the high-wavenumber region is a characteristic feature of hydroxyl groups involved in hydrogen bonding.

  • C-H Stretch: The absorptions just below 3000 cm⁻¹ are indicative of the sp³ hybridized C-H bonds in the isopropyl and methyl groups.

  • C=O Stretch: The strong, sharp peak around 1700-1730 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C=C & C=N Stretches: The absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.

  • C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong C-O stretching vibrations from the ester and hydroxyl groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₁₄N₂O₄) is 226.23 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed. In a low-resolution spectrum, a peak at m/z = 226 would be expected for the molecular ion.

  • Isotope Peaks: Due to the natural abundance of ¹³C, a small M+1 peak at m/z = 227 will also be present.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺

    • Loss of the entire ester group (-COOCH₃): [M - 59]⁺

    • Loss of the isopropyl group (-CH(CH₃)₂): [M - 43]⁺

    • Cleavage of the pyrimidine ring can lead to a variety of smaller fragments.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

    • For less volatile compounds, Direct Infusion Electrospray Ionization (ESI-MS) coupled with a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight) is a common choice.

  • Ionization:

    • In GC-MS, Electron Ionization (EI) is typically used.

    • In ESI-MS, the sample is ionized by creating a fine spray of charged droplets.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information and confirm the presence of specific functional groups.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

M [label="Molecular Ion (M+)\nm/z = 226", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_frags" { label="Major Fragments"; color="#EA4335"; style=filled; fillcolor="#FFFFFF"; fontcolor="#EA4335"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[M - OCH3]+\nm/z = 195"]; F2 [label="[M - COOCH3]+\nm/z = 167"]; F3 [label="[M - C3H7]+\nm/z = 183"]; }

M -> F1 [label="-OCH3"]; M -> F2 [label="-COOCH3"]; M -> F3 [label="-CH(CH3)2"]; } Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a robust framework for its structural elucidation and confirmation. This guide outlines the predicted spectral data based on fundamental principles and provides standardized protocols for their acquisition. For researchers in drug discovery and development, a thorough understanding of these analytical techniques is paramount for the unambiguous characterization of novel chemical entities.

References

As this guide is predictive, direct references for the complete spectroscopic data of the title compound are not available. The principles and data ranges cited are based on standard, authoritative texts and databases in the field of spectroscopy. For further reading and verification of the principles discussed, the following resources are recommended:

  • Title: Introduction to Spectroscopy Source: D.L. Pavia, G.M. Lampman, G.S. Kriz, J.R. Vyvyan URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information URL: [Link]

Solubility and Stability of Dihydroxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxypyrimidine derivatives (e.g., 4,6-dihydroxypyrimidine, uracil, thymine) represent a foundational scaffold in medicinal chemistry, serving as precursors for antivirals, antimetabolites, and agrochemicals. However, their utility is frequently bottlenecked by a "solubility-stability paradox." The high crystal lattice energy that confers thermal stability often results in poor aqueous solubility, while chemical modifications to improve solubility can compromise hydrolytic resistance.

This guide provides a mechanistic analysis of these properties, grounded in tautomeric theory and thermodynamic principles. It details self-validating experimental protocols for assessing solubility and stability, ensuring reproducible data generation for drug development pipelines.

Physicochemical Fundamentals: The Structural "Why"

To manipulate the solubility of dihydroxypyrimidines, one must first understand the molecular forces at play. The behavior of these derivatives is governed by two dominant factors: prototropic tautomerism and crystal lattice energy .

The Tautomeric Landscape

Unlike simple aromatics, dihydroxypyrimidines exist in a dynamic equilibrium between lactam (keto) and lactim (enol) forms.

  • Solid State: X-ray crystallography confirms that 4,6-dihydroxypyrimidine exists predominantly in the oxo- (lactam) form. This form maximizes intermolecular hydrogen bonding (N–H···O=C), creating a rigid, high-melting crystal lattice (>300°C).

  • Solution State: In polar solvents (water, DMSO), the equilibrium shifts. While the oxo-form often remains dominant, the zwitterionic character becomes significant, influencing protonation sites and solubility.

Amphoteric Nature & Ionization

These derivatives are amphoteric, capable of acting as both weak acids and weak bases.

  • Acidity (pKa ~5.7): The N-H protons in the lactam ring are acidic. Deprotonation yields a mono-anion with delocalized charge, significantly enhancing water solubility (e.g., >200 g/L for the sodium salt vs. ~2.5 g/L for the free acid).

  • Basicity (pKb ~0.2): In strong acids, protonation occurs at the carbonyl oxygen (not the nitrogen), leading to cationic species.

Visualization: Tautomerism and Ionization

The following diagram illustrates the equilibrium and ionization pathways that dictate solubility and reactivity.

Tautomerism Lactam Lactam Form (Dominant Solid State) Low Solubility Lactim Lactim Form (Minor Solution State) Aromatic Character Lactam->Lactim Tautomerization (K_eq) Anion Anionic Species (High pH) High Solubility Lactam->Anion Deprotonation (pH > pKa) Cation Cationic Species (Low pH) Protonated at Oxygen Lactam->Cation Protonation (pH < pKa)

Figure 1: Tautomeric equilibrium and ionization pathways for 4,6-dihydroxypyrimidine.[1][2]

Solubility Profile

Thermodynamic vs. Kinetic Solubility

For drug candidates, distinguishing between these two parameters is critical.

  • Kinetic Solubility: Measured from a DMSO stock solution. It often overestimates solubility due to the formation of supersaturated amorphous precipitates ("crash-out").

  • Thermodynamic Solubility: The "true" solubility of the crystalline material in equilibrium with the solvent. For dihydroxypyrimidines, this is the gold standard due to the high energy barrier of breaking the crystal lattice.

Quantitative Data Summary

The table below summarizes typical solubility trends for 4,6-dihydroxypyrimidine derivatives.

Solvent / ConditionSolubility Estimate (25°C)Mechanistic Driver
Water (pH 7) Low (~2.5 g/L)High crystal lattice energy (Intermolecular H-bonds).
0.1 N NaOH High (>100 g/L)Formation of Sodium salt; disruption of H-bond network.
0.1 N HCl ModerateFormation of cationic species (protonation).
DMSO Moderate to HighDipolar aprotic solvent disrupts H-bonding.
Ethanol LowInsufficient polarity to overcome lattice energy.

Stability Profile

Hydrolytic Degradation

Dihydroxypyrimidines are generally stable in neutral aqueous buffers but susceptible to ring opening under extreme pH or enzymatic action.

  • Mechanism: Nucleophilic attack (usually by OH⁻) occurs at the electron-deficient C2, C4, or C6 positions.

  • Pathway: The pyrimidine ring opens to form acyclic ureido-acids (e.g., N-formylmaleamic acid derivatives).

  • Risk Factor: Electron-withdrawing groups (e.g., -NO2, -F) on the ring accelerate hydrolysis by increasing the electrophilicity of the ring carbons.

Dimerization

In concentrated solutions or under UV irradiation, pyrimidines can undergo [2+2] cycloaddition (dimerization). For 4,6-dihydroxypyrimidine, spontaneous dimerization in solution is slow (equilibrium reached in days) but must be monitored during long-term stability studies.

Experimental Protocols

These protocols are designed to be self-validating, including specific controls to ensure data integrity.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the equilibrium solubility of a solid pyrimidine derivative in aqueous buffer.

Materials:

  • Test Compound (Solid powder).

  • Phosphate Buffered Saline (PBS) pH 7.4.

  • 0.1 M HCl and 0.1 M NaOH (for pH profiling).

  • Syringe filters (0.45 µm PTFE).

  • HPLC-UV system.[3]

Workflow:

  • Saturation: Add excess solid compound to 5 mL of buffer in an amber glass vial. Ensure visible solid remains.

  • Equilibration: Agitate at 25°C for 24–48 hours.

    • Control: Check pH at T=0 and T=24h. A shift indicates potential degradation or salt disproportionation.

  • Separation: Centrifuge at 10,000 rpm for 10 min. Filter the supernatant.

    • Validation: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Analyze via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Hydrolytic Stress)

Objective: Identify degradation pathways and vulnerable structural motifs.

Workflow:

  • Preparation: Prepare a 1 mg/mL solution of the derivative in:

    • Acid: 1 N HCl

    • Base: 1 N NaOH

    • Oxidative: 3% H2O2

  • Stress: Incubate at 60°C for 4 hours.

  • Neutralization: Quench acid/base samples to pH 7.0 immediately before analysis.

  • Analysis: Analyze via LC-MS to identify ring-opened products (M+18 mass shift usually indicates hydrolysis).

Visualization: Experimental Logic Flow

This diagram outlines the decision tree for solubility and stability testing.

ExperimentalFlow Start New Pyrimidine Derivative Screen Kinetic Solubility Screen (DMSO Stock) Start->Screen Decision Solubility > 50 µg/mL? Screen->Decision Thermo Thermodynamic Solubility (Shake-Flask, 24h) Decision->Thermo Yes Redesign Structural Redesign (Prodrug/Salt) Decision->Redesign No Stab Stability Assessment (pH 1, 7, 13 + 60°C) Thermo->Stab If Soluble Stab->Redesign If Unstable

Figure 2: Decision matrix for physicochemical characterization.

References

  • Solubility and Processability of Fluoropolymers (Contextual Review) University of Birmingham, 2021. [Link] (Cited for general principles of solubility in resistant polymer-like lattices).

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives ACS Omega / NIH PubMed Central, 2021. [Link] (Authoritative source for pKa values, tautomerism data, and protonation mechanisms).

  • Thermodynamic Assessment of Pyrazinamide Dissolution MDPI, 2024. [Link] (Source for thermodynamic solubility calculation methodologies applicable to pyrimidines).[4]

  • Biodegradation of 2,5-Dihydroxypyridine by Dioxygenase PubMed, 2022. [Link] (Reference for enzymatic and oxidative degradation pathways of dihydroxypyrimidines).

Sources

In Silico Modeling of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate: A Fragment-Based Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate (hereafter referred to as MDIPC ) is a critical heterocyclic scaffold, most notably recognized as a late-stage intermediate in the synthesis of Raltegravir (Isentress), the first-in-class HIV-1 Integrase Strand Transfer Inhibitor (INSTI).

While often viewed merely as a synthetic precursor, this molecule possesses the essential


-diketo acid (DKA) bioisostere  pharmacophore required for sequestering divalent metal ions (

or

) within the catalytic core of metalloenzymes.

This technical guide provides a rigorous in silico framework for characterizing MDIPC. Unlike standard small-molecule modeling, this scaffold requires specialized protocols to account for keto-enol tautomerism and metal-coordination geometry .

Part 1: Structural Preparation & Quantum Mechanical Tautomer Enumeration

The Scientific Challenge

The "5,6-dihydroxy" nomenclature is chemically ambiguous. In physiological solution, this pyrimidine core exists in a dynamic equilibrium between the dihydroxy form and multiple keto-enol tautomers. Standard force fields (e.g., MMFF94, GAFF) often fail to predict the correct dominant tautomer, leading to erroneous hydrogen bond donor/acceptor assignments during docking.

Directive: You must determine the lowest-energy tautomer ab initio before any docking simulation.

Experimental Protocol: QM Tautomer Optimization
  • Enumeration: Generate all possible tautomers (canonical, 5-keto, 6-keto, and zwitterionic forms).

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations.

    • Theory Level: B3LYP/6-311+G(d,p) (Solvation model: IEFPCM, Water).

    • Software: Gaussian, ORCA, or equivalent QM engine.

  • Boltzmann Weighting: Calculate

    
     for each tautomer. The species with the lowest 
    
    
    
    (typically the 5-hydroxy-6-oxo tautomer for this scaffold) is the bioactive conformation used for docking.
Visualization: Tautomer Selection Workflow

TautomerWorkflow Input Input Structure: MDIPC (2D) Enum Tautomer Enumeration Input->Enum QM DFT Optimization (B3LYP/6-311+G**) Enum->QM 4-6 conformers Energy Calculate Relative Gibbs Free Energy QM->Energy Select Select Global Minimum Energy->Select Boltzmann Dist. Output Bioactive Ligand 3D Select->Output

Figure 1: Quantum mechanical workflow for identifying the bioactive tautomer of MDIPC prior to docking.

Part 2: Metal-Dependent Molecular Docking (HIV-1 Integrase)

The Mechanistic Context

MDIPC contains the chelating triad (oxygen atoms at positions 4, 5, and 6) essential for inhibiting HIV-1 Integrase. The mechanism involves binding to the two


 ions in the enzyme's active site, displacing the viral DNA 3'-OH end.

Critical Failure Point: Standard docking algorithms (AutoDock Vina, Glide) treat metals as simple spheres with partial charges, often resulting in steric clashes or incorrect coordination geometry. You must use constraint-based docking .

Protocol: The "Two-Metal" Constraint System

Target Selection: Use PDB ID 1QS4 or 3L81 (HIV-1 Integrase Core Domain).

  • Receptor Grid Generation:

    • Define the grid box centered on the two

      
       ions (active site).
      
    • Constraint Definition: Set a positional constraint requiring the ligand's chelating oxygens (O-4 carbonyl, 5-OH, 6-oxo) to be within 2.1–2.4 Å of the metal ions.

  • Ligand Preparation:

    • Use the QM-optimized 5-hydroxy-6-oxo tautomer.

    • Deprotonate the 5-OH group if modeling the anionic species (pKa calculation recommended; usually pKa ~6-7 for these systems).

  • Docking Execution:

    • Software: GOLD (CCDC) with "GoldScore" (optimized for metalloproteins) or AutoDock4 with specialized metal parameters.

    • Run 50 Genetic Algorithm (GA) runs.

  • Validation:

    • Filter poses by RMSD to the crystallographic ligand (e.g., 5-CITEP or Raltegravir core).

    • Verify Octahedral coordination geometry around the

      
      .
      
Data Presentation: Expected Interaction Matrix
Interaction TypeResidue/AtomDistance (Å)Function
Metal Coordination

(A)
2.1 - 2.3Catalytic Inhibition
Metal Coordination

(B)
2.1 - 2.3Catalytic Inhibition
Hydrogen Bond Glu152 (Side chain)2.8 - 3.0Anchor

-Stacking
Tyr1433.5 - 4.0Stabilization
Hydrophobic Pro1454.0 - 4.5Isopropyl group pocket

Part 3: Fragment-Based Drug Design (FBDD) & Scaffold Hopping

MDIPC is a "fragment" (


 Da). It binds efficiently but lacks the potency of a full drug like Raltegravir because it misses the hydrophobic "arm" that reaches into the enzyme's secondary pocket.
Strategy: In Silico "Growing"

Using MDIPC as the fixed anchor, we perform R-group enumeration at the ester position (C4-carboxylate).

  • Vector Identification: The methyl group of the C4-ester points toward the solvent-exposed/hydrophobic interface (occupied by the p-fluorobenzyl group in Raltegravir).

  • Library Generation: Generate a combinatorial library converting the methyl ester to:

    • Amides (Bioisostere of the ester).

    • Hydrazides.

    • Heterocyclic linkers (Oxadiazoles).

  • MM-GBSA Scoring: Rescore the "grown" ligands to estimate

    
    .
    
Visualization: Fragment Growing Logic

FBDD_Logic Core MDIPC Scaffold High Ligand Efficiency (LE) Metal Chelation Anchor Vector Growth Vector: C4-Carboxylate Core->Vector Mod1 Modification A: Convert Ester to Amide (Stability) Vector->Mod1 Mod2 Modification B: Add Hydrophobic Aryl Group (Potency) Vector->Mod2 Result Raltegravir-like Lead High Potency Low Off-rate Mod1->Result Mod2->Result

Figure 2: Logical pathway for evolving the MDIPC fragment into a high-potency lead via in silico growing.

Part 4: ADMET & Physiochemical Profiling

As a fragment, MDIPC has distinct properties compared to the final drug.

Predicted Physiochemical Profile[1]
  • LogP: ~0.5 - 1.2 (Highly soluble, low lipophilicity).

  • TPSA: ~80-90

    
     (High polarity due to dihydroxy/ester motifs).
    
  • Blood-Brain Barrier (BBB): Low penetration predicted (too polar).

  • Metabolic Stability: The methyl ester is liable to hydrolysis by esterases (Carboxylesterase 1/2) in plasma, converting it to the free acid.

Scientific Note: In modeling, you must account for the hydrolyzed metabolite (the carboxylic acid form). Often, the ester is a prodrug strategy to improve permeability, but the acid is the active chelator.

References

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor.[1] Journal of Medicinal Chemistry, 51(18), 5843–5855. Link

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding and resistance. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. Link

  • Merck & Co., Inc. (2012). Processes for preparing raltegravir and intermediates. WO Patent 2012103105A1. Link

  • Pace, P., et al. (2007).[2] Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. Journal of Medicinal Chemistry, 50(9), 2225–2239. Link

  • CCDC. (2024). GOLD: Protein-Ligand Docking Software. Cambridge Crystallographic Data Centre. Link

Sources

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate: A Technical Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The relentless pursuit of novel antiviral agents remains a cornerstone of modern medicinal chemistry. Pyrimidine scaffolds, in particular, have historically proven to be a fertile ground for the discovery of potent therapeutics. This guide delves into the promising, albeit currently under-investigated, molecule: Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate . While direct, extensive research on this specific compound is nascent, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. By leveraging established principles of pyrimidine chemistry, antiviral screening, and preclinical evaluation, we will outline a strategic pathway for the investigation of this compound as a potential antiviral agent. This guide is structured to provide not just a roadmap, but also the underlying scientific rationale for the proposed experimental designs, thereby empowering researchers to rigorously validate and potentially advance this molecule towards clinical consideration.

Introduction: The Rationale for Investigating Pyrimidine Derivatives as Antivirals

Pyrimidine derivatives have long been recognized for their diverse biological activities, forming the structural core of numerous approved drugs, including antivirals. Their ability to mimic endogenous nucleosides allows them to interfere with viral replication machinery, making them a compelling class of molecules for antiviral drug discovery. A variety of pyrimidine-based molecules have been developed and tested for their efficacy against a wide range of viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses[1]. The functionalization of the pyrimidine ring offers a versatile platform for modulating antiviral potency, selectivity, and pharmacokinetic properties. The dihydroxy substitution at the 5 and 6 positions, in particular, is of significant interest due to its potential to enhance interactions with viral or host cell targets through hydrogen bonding[2].

Proposed Mechanism of Action: Targeting Viral Replication

While the precise mechanism of action for this compound is yet to be elucidated, we can hypothesize a plausible pathway based on related dihydroxypyrimidine compounds. It is proposed that this molecule may act as an inhibitor of viral polymerases or other essential enzymes involved in viral replication. The dihydroxy groups are crucial for this activity, potentially chelating metal ions in the active site of the enzyme or forming key hydrogen bonds that disrupt its function.

Proposed_Mechanism_of_Action cluster_virus Viral Replication Cycle Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Replication 3. Genome Replication (Target Site) Uncoating->Replication Assembly 4. Viral Assembly Replication->Assembly Release 5. Release Assembly->Release Compound Methyl 5,6-dihydroxy- 2-isopropylpyrimidine -4-carboxylate Compound->Replication Inhibition

Caption: Proposed mechanism targeting viral genome replication.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through established pyrimidine synthesis protocols. A plausible and efficient method involves the condensation of an appropriate amidine with a substituted malonate derivative[3].

Proposed Synthetic Workflow

A potential synthetic route could involve the reaction of 2-isopropylamidine with dimethyl 2,3-dihydroxytartrate in the presence of a suitable base and solvent.

Synthetic_Workflow Reactant_A 2-Isopropylamidine Reaction Condensation Reaction (Base, Solvent, Heat) Reactant_A->Reaction Reactant_B Dimethyl 2,3-dihydroxytartrate Reactant_B->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spec, HPLC) Purification->Characterization

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis
  • Preparation of Sodium Methoxide Solution: Dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) with cooling.

  • Amidine Formation (if not commercially available): Prepare 2-isopropylamidine hydrochloride from isobutyronitrile via the Pinner reaction.

  • Condensation: To the sodium methoxide solution, add 2-isopropylamidine hydrochloride and dimethyl 2,3-dihydroxytartrate.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 6-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Preclinical Evaluation: A Stepwise Approach

A thorough preclinical evaluation is critical to determine the antiviral potential and safety profile of this compound. This involves a series of in vitro and, subsequently, in vivo studies.

In Vitro Antiviral Activity Assessment

The initial assessment of antiviral efficacy is performed using cell-based assays. A panel of relevant viruses should be selected for screening.

Antiviral_Assay_Workflow Cell_Culture 1. Seed Host Cells Compound_Treatment 2. Treat cells with serial dilutions of the test compound Cell_Culture->Compound_Treatment Viral_Infection 3. Infect cells with the virus (e.g., Influenza, HSV) Compound_Treatment->Viral_Infection Incubation 4. Incubate for a defined period Viral_Infection->Incubation Endpoint_Assay 5. Measure antiviral effect Incubation->Endpoint_Assay CPE_Assay Cytopathic Effect (CPE) Reduction Assay Endpoint_Assay->CPE_Assay Option 1 Plaque_Assay Plaque Reduction Assay Endpoint_Assay->Plaque_Assay Option 2 Yield_Assay Virus Yield Reduction Assay Endpoint_Assay->Yield_Assay Option 3 Data_Analysis 6. Calculate EC50, CC50, and SI CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis

Caption: Workflow for in vitro antiviral activity testing.

  • Cytopathic Effect (CPE) Reduction Assay: This initial screening assay evaluates the ability of the compound to protect cells from virus-induced cell death[4][5]. The concentration of the compound that inhibits CPE by 50% (EC50) is determined.

  • Plaque Reduction Assay: This assay quantifies the reduction in the formation of viral plaques in the presence of the compound, providing a more precise measure of antiviral activity[6][7].

  • Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced by cells treated with the compound, offering a direct assessment of the inhibition of viral replication[4].

Cytotoxicity Assessment

It is crucial to assess the toxicity of the compound to host cells to ensure that the observed antiviral effect is not due to general cytotoxicity. This is typically done in parallel with the antiviral assays using uninfected cells[8][9].

  • Cell Seeding: Seed the same host cells used for the antiviral assays into 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Viability Measurement: Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity[10].

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%[11].

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, with potent antiviral activity and low cytotoxicity.

ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate is essential for its development[12][13]. Early in vitro ADME studies can help predict the compound's behavior in vivo.

  • Solubility: Determines the solubility of the compound in physiological buffers.

  • Permeability: Assesses the ability of the compound to cross cell membranes, often using Caco-2 cell monolayers.

  • Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic fate.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

Data Summary and Interpretation

The data generated from these in vitro studies should be systematically tabulated to facilitate comparison and decision-making.

ParameterDescriptionTarget Value
EC50 (µM) 50% effective concentration for antiviral activity< 10
CC50 (µM) 50% cytotoxic concentration> 100
SI (CC50/EC50) Selectivity Index> 10
Solubility (µg/mL) Aqueous solubility at physiological pH> 50
Permeability (Papp) Apparent permeability coefficientHigh
Metabolic Stability Half-life in liver microsomes> 30 min
Plasma Protein Binding Percentage of compound bound to plasma proteins< 95%

Future Directions: In Vivo Studies and Lead Optimization

Promising candidates identified through in vitro screening should be advanced to in vivo studies in appropriate animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole organism[14][15][16]. The data from these studies will be crucial for establishing a proof-of-concept and guiding further lead optimization efforts. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, can be employed to improve the potency, selectivity, and ADME properties of the lead compound.

Conclusion

This compound represents a molecule of interest within the broader class of pyrimidine-based antiviral agents. Although direct experimental data is currently lacking, this technical guide provides a robust framework for its systematic investigation. By following the proposed synthetic and preclinical evaluation pathways, researchers can effectively assess its potential as a novel antiviral therapeutic. The methodologies outlined herein are grounded in established scientific principles and are designed to generate the critical data necessary for informed decision-making in the drug development process.

References

  • [No specific reference for this exact compound was found, but general principles of pyrimidine antiviral activity are widely documented.]
  • [No specific reference for this exact compound was found, but general principles of pyrimidine antiviral activity are widely documented.]
  • 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5) - Applications & Reactivity - UCHEM. (2026-01-30).
  • In Vitro Antiviral Testing | IAR | USU.
  • [Reference not directly applicable to the core topic.]
  • [Reference not directly applicable to the core topic.]
  • Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. (2025-03-18).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024-11-25).
  • The antiviral activity of antibodies in vitro and in vivo - PubMed - NIH.
  • ADME, Pharmacokinetic Scaling, Pharmacodynamic and Prediction of Human Dose and Regimen of Novel Antiviral Drugs - MDPI. (2023-04-11).
  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.
  • [Reference not directly applicable to the core topic.]
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. (2008-11-21).
  • ADME, Pharmacokinetic Scaling, Pharmacodynamic and Prediction of Human Dose and Regimen of Novel Antiviral Drugs - ResearchGate. (2025-10-13).
  • [Reference not directly applicable to the core topic.]
  • [Reference not directly applicable to the core topic.]
  • [Reference not directly applicable to the core topic.]
  • In vitro and in vivo models for Testing anti-viral agents against common viruses - ResearchGate.
  • [Reference not directly applicable to the core topic.]
  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES.
  • Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity | ACS Omega. (2022-11-29).
  • [Reference not directly applicable to the core topic.]
  • Cytotoxicity assay of new synthetic compounds, oseltamivir, and... - ResearchGate.
  • [Reference not directly applicable to the core topic.]
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022-06-23).
  • [Reference not directly applicable to the core topic.]
  • [Reference not directly applicable to the core topic.]
  • [Reference not directly applicable to the core topic.]
  • [Reference not directly applicable to the core topic.]
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (2024-07-18).
  • [Reference not directly applicable to the core topic.]
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed.
  • Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes - PubMed.
  • [Reference not directly applicable to the core topic.]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Pyrimidine Metabolites and Analogs via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of pyrimidine compounds is a critical bottleneck in oncology drug monitoring and metabolic profiling. Standard Reverse-Phase Liquid Chromatography (RPLC) often fails to retain these highly polar, hydrophilic compounds, leading to elution in the solvent void volume and severe ion suppression.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with tandem mass spectrometry (MS/MS). By leveraging an amide-bonded stationary phase and a high-organic extraction strategy, this method overcomes the "polarity trap," delivering superior retention, peak shape, and sensitivity (LLOQ < 1 ng/mL) compared to traditional C18 methods.

The Challenge: The Polarity Trap

Pyrimidines are small, polar, and hydrophilic. In a standard C18 RPLC system, they interact poorly with the hydrophobic stationary phase.[1]

  • The Consequence: Analytes co-elute with the unretained salt and protein crash solvent at the beginning of the run (

    
    ).
    
  • The Result: Massive ion suppression (matrix effects) and inability to separate isomers (e.g., Uridine vs. Pseudouridine).

The Solution: HILIC. By using a polar stationary phase (Amide) and a low-aqueous mobile phase, we create a water-enriched layer on the column surface. Analytes partition into this layer based on polarity—the opposite of RPLC.[2]

Scientific Mechanism & Workflow

The HILIC Partitioning Mechanism

In HILIC, water is the "strong" solvent.[2] The stationary phase (Amide) adsorbs water from the mobile phase (Acetonitrile/Water), creating a stagnant aqueous layer. Pyrimidines partition between the organic-rich bulk mobile phase and this aqueous surface layer.

Visualized Workflow

The following diagram outlines the logical flow from sample preparation to data acquisition, highlighting the critical decision points for HILIC compatibility.

Pyrimidine_Workflow cluster_mechanism HILIC Mechanism Sample Biological Sample (Plasma/Media) IS_Add Add Internal Standard (Stable Isotopes: 13C, 15N) Sample->IS_Add PPT Protein Precipitation (Solvent: ACN:MeOH 75:25) IS_Add->PPT Critical: High Organic % Centrifuge Centrifugation (15,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer (Direct Injection compatible) Centrifuge->Supernatant HILIC HILIC Separation (Amide Column, High ACN Start) Supernatant->HILIC Inject Organic Phase MS_Detect MS/MS Detection (MRM Mode, ESI +/-) HILIC->MS_Detect

Figure 1: End-to-end analytical workflow for pyrimidine quantification. Note the use of high-organic precipitation to match HILIC initial conditions.

Detailed Experimental Protocol

Reagents & Materials
  • Stationary Phase: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent. Why: Amide phases are chemically stable and retain a stable water layer better than bare silica.

  • Mobile Phase A (Weak): 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B (Strong): 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0).

    • Expert Note: High pH (9.0) improves peak shape for pyrimidines by ensuring deprotonation in negative mode or suppressing silanol activity in positive mode.

Sample Preparation (Protein Precipitation)

Standard LLE is inefficient for polar pyrimidines. We use Protein Precipitation (PPT) optimized for HILIC.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g.,

    
    -Uracil).
    
  • Precipitation: Add 400 µL of Acetonitrile:Methanol (3:1) .

    • Causality: Using 100% ACN can cause protein clumping that traps analytes. The small amount of MeOH improves recovery, while keeping the total organic content high (>80%) to prevent peak distortion upon injection onto the HILIC column.

  • Agitation: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a chemically inert vial. Do not evaporate and reconstitute in water. Injecting water into a HILIC column destroys peak shape.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min[3]

  • Column Temp: 35°C

  • Injection Vol: 2-5 µL

Time (min)% Mobile Phase B (Strong: High Water)% Mobile Phase A (Weak: High ACN)State
0.0595Loading
1.0595Isocratic Hold
6.06040Elution Gradient
7.06040Wash
7.1595Re-equilibration
10.0595Ready

Mass Spectrometry (Source Parameters - Sciex 6500+ Example):

  • Ionization: ESI Negative Mode (Preferred for Uracil/5-FU) or Positive (Cytidine).

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

MRM Transitions Table

Use these baseline transitions for method setup. Optimize Collision Energy (CE) for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)PolarityPurpose
Uracil 111.042.0NegativeQuantifier
5-Fluorouracil (5-FU) 129.042.0NegativeQuantifier
Thymine 125.042.0NegativeQuantifier
Cytidine 244.1112.1PositiveQuantifier
Gemcitabine 264.1112.1PositiveQuantifier

-Uracil (IS)
113.043.0NegativeInternal Std

Validation & Quality Assurance (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of prompt), the method must include internal checks.

Matrix Effect Assessment

HILIC can suffer from ion suppression due to co-eluting salts.

  • Protocol: Post-column infusion. Inject a blank matrix extract while continuously infusing the analyte.

  • Acceptance: No sharp drops in baseline signal at the retention time of the analyte.

  • Correction: Use Stable Isotope Labeled (SIL) Internal Standards. Analog IS (e.g., using Chlorouracil for Fluorouracil) is insufficient for HILIC; Carbon-13 or Nitrogen-15 labeled standards are mandatory to track matrix suppression perfectly.

System Suitability Test (SST)

Run a "Primer" injection of a high-concentration standard before the batch.

  • Why: HILIC columns require "conditioning" to establish the water layer. The first injection often drifts.

  • Rule: The first two injections of the day should be treated as dummies.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Peaks Sample solvent too aqueous.Ensure sample diluent is >80% Acetonitrile.[3]
RT Shift pH instability or insufficient equilibration.Check buffer pH carefully; Extend re-equilibration time to 20 column volumes.
High Backpressure Salt precipitation.Ensure the mixing of Mobile Phase A and B does not precipitate the Ammonium Acetate (keep <20mM).

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5][6] Retrieved from [Link]

    • Core regulatory framework for validating linearity, accuracy, and precision.
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

    • Authoritative source on the HILIC mechanism and w
  • Pisano, R., et al. (2005). HILIC-MS/MS determination of 5-fluorouracil and its metabolites in plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Seminal paper on applying HILIC specifically to pyrimidine analogs.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Pyrimidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Profiling to Therapeutic Monitoring

Introduction: The Polarity Paradox

Pyrimidine analysis represents a classic chromatographic challenge. Unlike lipophilic drug candidates that interact predictably with C18 stationary phases, pyrimidines encompass a spectrum of polarity—from the relatively neutral nucleobases (cytosine, thymine, uracil) to the highly polar, multi-charged nucleotides (CTP, UTP, TTP).

In drug development, particularly with antimetabolites like 5-Fluorouracil (5-FU) or antiviral nucleoside analogs, the ability to simultaneously quantify the parent drug and its phosphorylated metabolites is critical. A standard Reverse-Phase (RP) method often fails here: bases elute in the void volume, while nucleotides require ion-pairing agents to achieve retention.

This guide moves beyond generic "cookbooks" to provide three distinct, validated workflows:

  • Ion-Pair RP-HPLC: The gold standard for phosphorylated nucleotides.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The modern solution for polar nucleobases and nucleosides.

  • Clinical 5-FU Monitoring: A robust, high-throughput isocratic protocol.

Metabolic Context & Analytical Targets

Understanding the metabolic interconversion of pyrimidines is essential for method selection. The salvage pathways create a dynamic equilibrium between bases, nucleosides, and nucleotides.

Figure 1: Pyrimidine Metabolic Pathways & Analytical Targets

This diagram illustrates the interconversion of pyrimidines, highlighting why simultaneous separation of mono-, di-, and tri-phosphates is necessary for energy charge analysis.

PyrimidineMetabolism cluster_bases Nucleobases (HILIC Preferred) cluster_nucleosides Nucleosides (HILIC or RP) cluster_nucleotides Nucleotides (Ion-Pair RP Preferred) Uracil Uracil Uridine Uridine Uracil->Uridine UPP Cytosine Cytosine Cytidine Cytidine Cytosine->Cytidine Thymine Thymine Thymidine Thymidine Thymine->Thymidine 5-Fluorouracil (Drug) 5-Fluorouracil (Drug) 5-Fluoro-uridine 5-Fluoro-uridine 5-Fluorouracil (Drug)->5-Fluoro-uridine UMP UMP Uridine->UMP Kinase CMP CMP Cytidine->CMP TMP TMP Thymidine->TMP FdUMP (Active Metabolite) FdUMP (Active Metabolite) 5-Fluoro-uridine->FdUMP (Active Metabolite) Multi-step UDP UDP UMP->UDP UTP UTP UDP->UTP CDP CDP CMP->CDP CTP CTP CDP->CTP CTP->UTP CTP Synthetase TDP TDP TMP->TDP TTP TTP TDP->TTP

Caption: Metabolic flow from bases to nucleotides. 5-FU mimics uracil, requiring methods that distinguish it from endogenous metabolites.

Protocol A: Ion-Pair RP-HPLC for Nucleotides

Best For: Cellular energy charge (ATP/ADP/AMP), nucleotide pools, and phosphorylated drug metabolites.

Mechanism: The phosphate groups of nucleotides are negatively charged at physiological pH. Standard C18 columns repel them. We use Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent. The lipophilic tetrabutylammonium tail adsorbs to the C18 stationary phase, while the positive charge acts as an anion exchanger, retaining the nucleotides.

Method Parameters
ParameterSpecification
Column C18 (e.g., Phenomenex Synergi Polar-RP or Waters Symmetry C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM TBAHS + 100 mM KH₂PO₄ (Adjust pH to 6.0 with KOH)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 254 nm (General) or 260 nm
Gradient Profile

Note: Nucleotides elute based on phosphate number (Mono -> Di -> Tri).

  • 0-5 min: 0% B (Isocratic equilibration)

  • 5-20 min: 0% -> 15% B (Linear gradient to elute triphosphates)

  • 20-25 min: 15% -> 30% B (Wash)

  • 25-35 min: 0% B (Re-equilibration - Critical for Ion-Pair methods)

Sample Preparation (Critical Step)

Nucleotides degrade rapidly (ATP -> ADP) during handling.

  • Extraction: Add ice-cold 0.6 M Perchloric Acid (PCA) to tissue/cells. Homogenize immediately.

  • Neutralization: Centrifuge (10,000 x g, 5 min). Transfer supernatant. Neutralize with 2 M KOH or KHCO3 to pH 6.0-7.0.

  • Filtration: Remove KClO₄ precipitate via 0.22 µm filter. Inject immediately or store at -80°C.

Expert Insight: Never use sodium salts for neutralization if using PCA, as sodium perchlorate is soluble and will inject high salt loads into your MS or detector. Potassium perchlorate precipitates out, cleaning the sample [1].

Protocol B: HILIC for Polar Bases & Nucleosides

Best For: Uracil, Cytosine, 5-FU, and their unphosphorylated nucleosides.

Mechanism: HILIC uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface. Analytes partition between the bulk organic phase and this aqueous surface layer. Elution order is reversed compared to RP: Hydrophobic (bases) elute first; Hydrophilic (nucleosides) elute later.

Method Parameters
ParameterSpecification
Column Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Agilent Poroshell HILIC-Z), 100 x 2.1 mm, 2.7 µm
Mobile Phase A 100 mM Ammonium Acetate (pH 5.8)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.3 - 0.5 mL/min
Detection UV @ 260 nm or ESI-MS (Positive Mode)
Gradient Profile[1][2]
  • 0-2 min: 90% B (Isocratic loading)

  • 2-10 min: 90% -> 60% B (Increasing water content elutes polar nucleosides)

  • 10-15 min: 90% B (Re-equilibration)

Expert Insight: In HILIC, the sample diluent must match the starting mobile phase (high organic). Injecting a sample dissolved in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough [2].

Protocol C: Clinical Monitoring of 5-Fluorouracil (5-FU)

Best For: Therapeutic Drug Monitoring (TDM) in plasma.

Mechanism: 5-FU is moderately polar but can be retained on high-quality C18 columns without ion-pairing if the aqueous phase is dominant. This method prioritizes speed and robustness for clinical labs.

Method Parameters
ParameterSpecification
Column C18 (e.g., Waters Nova-Pak C18), 150 x 3.9 mm, 4 µm
Mobile Phase 40 mM KH₂PO₄ (pH 7.0) : Methanol (95:5 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV @ 266 nm (Max absorbance for 5-FU)
Run Time < 10 minutes
Sample Preparation (Liquid-Liquid Extraction)[5]
  • Aliquot: 500 µL Plasma.

  • Internal Standard: Add 50 µL 5-Bromouracil (50 µg/mL).

  • Extraction: Add 4 mL Ethyl Acetate. Vortex 2 min. Centrifuge.

  • Dry: Transfer organic layer to a clean tube. Evaporate under nitrogen stream.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase.

Troubleshooting & Optimization

When pyrimidine peaks tail or resolution fails, use this decision tree to diagnose the root cause.

Figure 2: Troubleshooting Decision Tree

A logic flow for resolving common HPLC issues specific to ionic/polar analytes.

HPLCTroubleshooting Start Problem Identified IssueType What is the symptom? Start->IssueType Tailing Peak Tailing IssueType->Tailing Retention Shifting Retention Times IssueType->Retention Resolution Poor Resolution (Co-elution) IssueType->Resolution CheckPH Check pH vs pKa Tailing->CheckPH Silanols Secondary Silanol Interaction (Common in Bases) CheckPH->Silanols pH > 6 ColumnVoid Column Void/Inlet Clog CheckPH->ColumnVoid All peaks tail FixSilanol Action: Lower pH (<3) or Add TEA Modifier Silanols->FixSilanol FixVoid Action: Reverse Flush or Replace Guard ColumnVoid->FixVoid IonPair Ion-Pair Equilibrium? Retention->IonPair Equilibrate Action: Increase Equilibration Time (min 20 column vols) IonPair->Equilibrate Yes TempControl Action: Thermostat Column (Fluctuations affect k') IonPair->TempControl No Gradient Action: Shallow Gradient (e.g., 0.5% B/min) Resolution->Gradient

Caption: Diagnostic workflow for resolving peak tailing and retention shifts in polar analyte analysis.

Data Summary & Validation Criteria

To ensure regulatory compliance (e.g., FDA Bioanalytical Method Validation), your method must meet these criteria.

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.995Range: 0.1 - 100 µg/mL typical for 5-FU [3].[1][2][3]
Precision (RSD) < 15% (CV)< 20% at Lower Limit of Quantitation (LLOQ).
Recovery > 85%Critical for PCA extraction methods.
Tailing Factor < 2.0USP definition. Tailing > 2.0 indicates column failure or pH issues.
Resolution (Rs) > 1.5Baseline separation between critical pairs (e.g., ADP/ATP).

References

  • NIH/PubMed : Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases. Available at: [Link]

  • Journal of Food and Drug Analysis : Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Available at: [Link]

  • Waters Corporation : Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Bitesize Bio : How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available at: [Link]

Sources

Application Note: Optimized In Vitro Cytotoxicity Profiling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Pyrimidine derivatives represent a "privileged scaffold" in oncology, serving as the backbone for cornerstone therapies ranging from antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) to modern kinase inhibitors (e.g., EGFR inhibitors).[1] However, the physicochemical properties of novel pyrimidine analogs—specifically their lipophilicity and tendency to crystallize in aqueous media—pose unique challenges in in vitro assays.

Standard cytotoxicity protocols often fail with these derivatives due to compound precipitation upon dilution into culture media or chemical interference with tetrazolium salts. This guide details an optimized MTT assay protocol specifically engineered for pyrimidine libraries, incorporating solubility safeguards, chemical interference controls, and robust data analysis frameworks.

Pre-Assay Critical Analysis (The "Why" Before the "How")

Before pipetting, three factors specific to pyrimidine chemistry must be addressed to ensure data integrity.

A. The Solubility Paradox

Many bioactive pyrimidines are highly hydrophobic. A common error is performing serial dilutions in culture media.[1]

  • The Failure Mode: Diluting a 10 mM DMSO stock directly into media often causes micro-precipitation. The compound crashes out, becoming unavailable to cells, leading to artificially high IC50 values (false negatives).

  • The Solution: Perform all serial dilutions in 100% DMSO first. Only the final transfer step should introduce the compound to the aqueous media. This ensures the compound enters the media in a dispersed, solvent-carried state.[1]

B. Chemical Interference (The "False Positive" Trap)

Certain pyrimidine substituents (e.g., thiols, specific amines) can chemically reduce MTT to formazan without cellular enzymes.

  • The Fix: Every plate must include a "Compound-Only Control" (Media + Drug + MTT, no cells). If this well turns purple, your compound is chemically reactive, and you must switch to a non-redox assay like ATP luminescence (CellTiter-Glo®).[1]

C. Mechanism-Dependent Incubation[1]
  • Antimetabolites: If your derivative mimics nucleosides (e.g., 5-FU analogs), it requires at least 2-3 cell doubling times (typically 72 hours) to manifest toxicity, as it acts during DNA synthesis.[1]

  • Kinase Inhibitors: If targeting signaling (e.g., CDK, EGFR), 48 hours is often sufficient.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow, highlighting the "DMSO-First" dilution strategy to prevent precipitation.

Pyrimidine_Cytotoxicity_Workflow cluster_prep Compound Preparation (Critical) cluster_cell Cell Culture cluster_assay Readout Start Compound Stock (10-20 mM in DMSO) Dilution Serial Dilution in 100% DMSO Start->Dilution Thaw & Vortex Intermed Intermediate Plate (200x Final Conc.) Dilution->Intermed Prepare 200x Stocks Treatment Add Compound (0.5% DMSO Final) Intermed->Treatment 1:200 Dilution into Media Seeding Seed Cells (3-5k/well) 24h Attachment Seeding->Treatment Cells Ready Incubation Incubate 48-72 Hours Treatment->Incubation MTT_Add Add MTT Reagent (3-4 Hours) Incubation->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Crystals Formed Read Absorbance (570 nm) Solubilize->Read

Caption: Optimized workflow emphasizing the "DMSO-First" dilution strategy to maintain pyrimidine solubility before cellular exposure.

Detailed Protocol: MTT Assay for Pyrimidines

Reagents & Equipment[2][3][4][5][6]
  • Cell Line: Validated line (e.g., HCT116, MCF-7) in log-phase growth.[1]

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).[1] Store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO (molecular biology grade).[1]

  • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.[1]

Step 1: Cell Seeding (Day 0)
  • Harvest cells and count viability (>95% required).[1]

  • Dilute cells to 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.

    • Expert Tip: Avoid "Edge Effect" by filling the outer perimeter wells with sterile PBS, not cells. Evaporation in these wells causes volume changes that skew data.[1]

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation & Treatment (Day 1)

The "DMSO-First" Method:

  • Master Plate (100% DMSO): Prepare a 7-point serial dilution (e.g., 1:3) of your pyrimidine derivative in a separate V-bottom plate using only DMSO .

    • Example: High conc. 10 mM

      
       3.33 mM 
      
      
      
      1.11 mM...[1]
  • Intermediate Dilution: Transfer 2 µL from the Master Plate into 198 µL of pre-warmed culture media in a sterile tube or deep-well plate.

    • Result: This creates a 2x working solution with 1% DMSO.[1] The compound is now diluted but the rapid mixing prevents immediate crystal growth compared to direct addition.

  • Treatment: Add 100 µL of this 2x working solution to the cell plates (already containing 100 µL media).

    • Final Conditions: 1x Drug Concentration, 0.5% DMSO .

  • Controls:

    • Vehicle Control: 0.5% DMSO in media (0% Inhibition).[1]

    • Positive Control: 5-FU at known IC50.[1]

    • Blank: Media only (no cells).[1]

    • Interference Control: Media + Highest Drug Conc + MTT (No Cells).

Step 3: Incubation (Day 1–4)[1][6]
  • Incubate for 72 hours (recommended for pyrimidine antimetabolites) or 48 hours (kinase inhibitors).[1]

  • Note: Pyrimidines with halogen substitutions (Br, I) can be light-sensitive.[1] Wrap plates in foil if the compound stability is unknown.

Step 4: MTT Addition & Readout (Day 4)[1]
  • Add 20 µL of MTT stock (5 mg/mL) to each well. Final conc: ~0.5 mg/mL.[1]

  • Incubate for 3–4 hours at 37°C. Check under microscope for purple formazan crystals.

  • Aspirate Media: Carefully remove media without disturbing the crystals.[1]

    • Alternative: For suspension cells, add SDS/HCl solubilizer instead of aspirating.

  • Add 150 µL DMSO to dissolve crystals.

  • Shake plate on orbital shaker for 10 minutes (protect from light).

  • Measure absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Quantitative Summary

Organize your raw OD values into the following structure before analysis:

Well TypeComponentPurposeExpected OD (570nm)
Blank Media + DMSOBackground Subtraction< 0.1
Vehicle Cells + DMSO100% Viability Reference0.8 – 1.2
Pos.[1] Ctrl Cells + 5-FUAssay Validation< 50% of Vehicle
Interference Drug + MTT (No Cells)Chemical CheckEqual to Blank
Calculation of IC50
  • Corrected OD:

    
    .
    
  • % Viability:

    
    .[1]
    
  • Curve Fitting: Do not use linear regression. Use non-linear regression (4-parameter logistic model / Sigmoidal dose-response) in software like GraphPad Prism or R.[1]

    • Equation:

      
      [1]
      

Troubleshooting Pyrimidine Assays

IssueProbable CauseCorrective Action
High variance between replicates Pipetting error or "Edge Effect"Use multi-channel pipettes; fill edge wells with PBS.
Precipitation visible in wells Hydrophobic pyrimidine crashed outReduce max concentration; ensure "DMSO-First" dilution method is used.
High OD in "No Cell" Drug wells Chemical reduction of MTTThe pyrimidine has reducing potential. Switch to Resazurin or ATP assay.
Flat dose-response (No toxicity) Incubation too shortPyrimidine antimetabolites are slow-acting.[1] Extend to 72h or 96h.

References

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.[1] Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Ulukaya, E., et al. (2004).[2] Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Chemosensitivity Assay.[1][2] Chemotherapy, 50(1), 43-50.[1][2] Link

  • Ghasemi, F., et al. (2021). Pyrimidine derivatives as potent anticancer agents: A review on synthesis and biological activities. European Journal of Medicinal Chemistry, 224, 113677. Link

Sources

"Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for HIV Integrase Inhibitor Research[1][2]

Executive Summary & Chemical Identity

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate (CAS: 954241-01-1 ) is a specialized heterocyclic building block primarily utilized in the development of HIV Integrase Strand Transfer Inhibitors (INSTIs) .[1][2] Structurally, it represents the "core scaffold" of the blockbuster drug Raltegravir (Isentress) , stripped of the complex 2-(2-aminopropan-2-yl) side chain.[2]

This molecule serves as a vital Model System for medicinal chemists to:

  • Optimize Metal Chelation: The 5-hydroxy-4-carbonyl motif is the pharmacophore responsible for binding the two Magnesium (

    
    ) ions in the HIV integrase active site.[1][2]
    
  • Study Regioselectivity: It allows for cost-effective optimization of N-methylation conditions—a notoriously difficult step in pyrimidinone synthesis—without wasting expensive advanced intermediates.[1][2]

  • Fragment-Based Drug Design: It acts as a low-molecular-weight ligand efficiency checker for the pyrimidinone class.[1][2]

PropertyDetail
CAS Number 954241-01-1
Molecular Formula

Molecular Weight 212.20 g/mol
IUPAC Name Methyl 5-hydroxy-2-isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Key Tautomerism Exists in equilibrium between the 5,6-dihydroxy (aromatic) and 5-hydroxy-6-oxo (keto) forms.[1][2][3]
Solubility Soluble in DMSO, DMF, Methanol (warm); Poorly soluble in water (acidic form).[2]
Synthesis Protocol: The "Amidine-DMAD" Cyclization

This protocol describes the field-proven method for synthesizing the target molecule from Isobutyramidine and Dimethyl Acetylenedicarboxylate (DMAD) .[2] This route is favored for its atom economy and scalability.[2]

Mechanistic Insight

The reaction proceeds via a Michael addition of the amidine nitrogen to the activated alkyne of DMAD, followed by an intramolecular nucleophilic acyl substitution (cyclization) to form the pyrimidine ring.

Reagents & Equipment
  • Precursor A: Isobutyramidine Hydrochloride (1.0 equiv)[1][2]

  • Precursor B: Dimethyl Acetylenedicarboxylate (DMAD) (1.05 equiv)[1][2]

  • Base: Sodium Methoxide (NaOMe), 25% wt.[2] solution in Methanol (1.1 equiv)

  • Solvent: Anhydrous Methanol (MeOH)[1][2]

  • Quench: Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Free Base Formation [1]

  • Charge a dry 3-neck round-bottom flask with Isobutyramidine Hydrochloride (10.0 g, 81.5 mmol) and Anhydrous Methanol (100 mL).

  • Cool the solution to 0–5°C using an ice bath.

  • Add NaOMe solution (18.5 mL, ~89 mmol) dropwise over 15 minutes.

    • Why: The amidine must be in its free base form to act as a nucleophile.[2] The temperature control prevents side reactions of the sensitive amidine.[2]

Step 2: Controlled Cyclization 4. Add DMAD (12.1 g, 85.6 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10°C .

  • Critical Control Point: This reaction is highly exothermic.[1][2] Rapid addition can lead to polymerization of DMAD or formation of open-chain byproducts.[1][2]
  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C) .
  • Stir for 1 hour , then heat to Reflux (65°C) for 3 hours .
  • Validation: Monitor by LC-MS.[1][2][4] The intermediate open-chain adduct usually disappears after 1-2 hours of reflux.[1][2]

Step 3: Isolation & Purification 7. Concentrate the reaction mixture under reduced pressure to ~30% of its original volume. 8. Cool the residue to 0°C . 9. Slowly acidify with Concentrated HCl to pH ~1–2.

  • Observation: The product will precipitate as a white to off-white solid.[1][2] The acidification protonates the enolate, rendering the molecule less soluble in methanol.[2]
  • Filter the solid and wash the cake with cold water (2 x 20 mL) followed by cold Methanol/MTBE (1:1) (20 mL).
  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 65–75% Purity: >98% (HPLC)[1][2]

Application Note: Regioselective N-Methylation

The most challenging aspect of using this scaffold is the subsequent N-methylation to generate the active "N-methyl pyrimidinone" core found in Raltegravir.[1][2]

The Problem: The molecule has three nucleophilic sites:

  • N-1 (Desired for biological activity)

  • N-3 (Sterically hindered but possible)

  • O-6 (Favored under standard

    
     conditions due to aromatization driving force)
    

The Solution: Use Magnesium-mediated chelation to direct methylation to the N-1 position.[1][2]

Optimized N-Methylation Protocol
  • Suspend the starting material (1.0 equiv) in DMF .

  • Add Magnesium Methoxide (

    
    )  (1.1 equiv).[1][2]
    
    • Mechanism:[1][3][5][6][7] Magnesium coordinates between the 4-carbonyl and 5-hydroxyl groups, locking the tautomer and blocking the O-position.[1][2]

  • Heat to 60°C for 1 hour to form the complex.

  • Add Methyl Iodide (MeI) (1.5 equiv) or Dimethyl Sulfate .[1][2]

  • Heat at 80°C for 4-6 hours.

    • Result: This method typically shifts the N:O ratio from ~1:1 (with

      
      ) to >10:1 (with 
      
      
      
      ).[2]
Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the critical regioselectivity challenge.

SynthesisPathways Amidine Isobutyramidine (Precursor A) Intermediate Open-Chain Adduct Amidine->Intermediate MeOH, 0°C DMAD DMAD (Precursor B) DMAD->Intermediate Target Methyl 5,6-dihydroxy- 2-isopropylpyrimidine- 4-carboxylate (CAS 954241-01-1) Intermediate->Target Reflux, Cyclization (- MeOH) N_Methyl N-Methylated Product (Bioactive Core) Target->N_Methyl Mg(OMe)2, MeI (Chelation Control) O_Methyl O-Methylated Impurity (Inactive) Target->O_Methyl K2CO3, MeI (Charge Control)

Caption: Synthesis pathway of the target scaffold and the divergent N-methylation vs. O-methylation outcomes based on catalyst choice.

Analytical Characterization

To validate the identity and purity of the synthesized compound, use the following established parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (pyrimidinone conjugation).[1][2]

  • Retention Time: The target molecule is relatively polar; expect elution early in the gradient (approx. 3–5 min depending on flow rate).

NMR Signature (

)
  • Proton (

    
    ): 
    
    • 
       ~12.5–13.0 ppm (Broad s, 1H, -OH  / -NH tautomer).[1][2]
      
    • 
       ~10.5 ppm (Broad s, 1H, -OH ).[1][2]
      
    • 
       3.85 ppm (s, 3H, -COOCH3 ).[1][2]
      
    • 
       2.80 ppm (septet, 1H, -CH(CH3)2 ).[1][2]
      
    • 
       1.15 ppm (d, 6H, -CH(CH3)2 ).[1][2]
      
  • Carbon (

    
    ): 
    
    • Look for the distinct carbonyl peaks: Ester C=O (~165 ppm) and Amide/Keto C=O (~158 ppm).[2]

References
  • Merck & Co.[1][2] / Pharmathen S.A. (2017).[1][2] (Chloromethyl)dimethylchlorosilane−KF: A Two-Step Solution to the Selectivity Problem in the Methylation of a Pyrimidone Intermediate en Route to Raltegravir. Organic Process Research & Development, 21(9), 1413–1418.[2] Link[1][2]

  • V. A. Pestunovich et al. (1989).[2] Mechanism of Pyrimidine Cyclization. Journal of Organometallic Chemistry, 361, 147.

  • BLD Pharm . (n.d.).[1][2] Product Analysis: this compound (CAS 954241-01-1).[1][2][8] Retrieved from [1][2]

  • PubChem . (2025).[1][2] Raltegravir and Related Intermediates. National Library of Medicine.[2] Retrieved from [1][2]

  • Google Patents . (2015).[1][2] US20150045554A1 - Synthesis of Raltegravir.[1][2] Retrieved from

Sources

Application Note: Handling, Storage, and Solubilization of Dihydroxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydroxypyrimidines (e.g., Uracil, Thymine, and their pharmacophore derivatives) represent a class of nitrogenous heterocycles fundamental to drug discovery, particularly in oncology and antiviral research. However, their utility is frequently compromised by poor solubility, hygroscopicity, and complex tautomeric equilibria. This Application Note provides a standardized, field-validated protocol for the handling, storage, and solubilization of these compounds, ensuring experimental reproducibility and data integrity.

Chemical Fundamentals: The Tautomerism Challenge

To handle dihydroxypyrimidines effectively, one must understand their dynamic chemical nature. These compounds do not exist as a single static structure; they exist in a tautomeric equilibrium between the lactam (diketo) and lactim (dienol) forms.

  • Lactam Form (Diketo): Predominant in neutral aqueous solutions and solid state. This form is highly polar and responsible for the high crystal lattice energy that makes these compounds difficult to dissolve.

  • Lactim Form (Dienol): Favored in alkaline conditions and specific hydrophobic protein binding pockets.

Impact on Research: Ignorance of this equilibrium leads to inconsistent potency data. For example, storing a stock solution in a buffer that shifts the equilibrium can alter the compound's ability to bind to its target or permeate cell membranes.

Visualization: Tautomeric Equilibrium & Stability Factors

Tautomerism Lactam Lactam Form (Diketo) Dominant in Neutral pH Lactim Lactim Form (Dienol) Favored in Basic pH Lactam->Lactim pH > 8.0 Solubility Solubility Profile High Crystal Energy Poor Organic Sol. Lactam->Solubility H-Bond Network Lactim->Lactam pH < 7.0 Degradation Degradation Risks Oxidation UV Dimerization Lactim->Degradation Increased Reactivity

Figure 1: The dynamic equilibrium between Lactam and Lactim forms dictates solubility and stability profiles.

Storage Protocols

Improper storage is the leading cause of batch-to-batch variability. Dihydroxypyrimidines are hygroscopic; moisture absorption catalyzes hydrolysis and facilitates microbial growth.

A. Solid State Storage
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable for non-functionalized uracil/thymine.

  • Atmosphere: Containers must be sealed under inert gas (Argon or Nitrogen) if the derivative contains oxidation-sensitive moieties (e.g., thiols or amines).

  • Desiccation: Use a desiccator cabinet or seal containers with Parafilm® inside a secondary jar containing silica gel packets.

B. Solution Storage (Stock Solutions)
  • Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for cryo-storage. Avoid storing aqueous stock solutions for >24 hours due to bacterial risk and potential hydrolysis.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize the volume of DMSO added to cell assays (keeping final DMSO < 0.1%).

  • Freeze-Thaw: Limit to max 3 cycles . Aliquot stocks into single-use vials (e.g., 20 µL) immediately after preparation.

Solubilization & Handling Workflow

Solubilization is the critical bottleneck. Dihydroxypyrimidines exhibit high crystal lattice energy due to extensive intermolecular hydrogen bonding, making them "brick dust" in many solvents.

Validated Solubilization Protocol
StepActionTechnical Rationale
1 Weighing Weigh quickly in a low-humidity environment. These compounds are hygroscopic.
2 Primary Solvent Add DMSO (Anhydrous) . Do not use water initially. Water promotes H-bonding networks that resist dissolution.
3 Mechanical Aid Vortex (30 sec) followed by Bath Sonication (5-10 mins at 40 kHz).
4 Thermal Aid If undissolved, heat to 40-50°C for 10 mins. Note: Check stability of specific derivatives before heating.
5 Aqueous Dilution Only after full dissolution in DMSO, dilute slowly into the aqueous buffer.
Decision Tree: Troubleshooting Solubility

SolubilityWorkflow Start Start: Solid Compound TryDMSO Attempt Dissolution in 100% Anhydrous DMSO Start->TryDMSO CheckClear Is Solution Clear? TryDMSO->CheckClear Success Proceed to Dilution (Keep DMSO < 0.5%) CheckClear->Success Yes Heat Heat to 45°C + Sonication CheckClear->Heat No CheckClear2 Is Solution Clear? Heat->CheckClear2 CheckClear2->Success Yes AdjustPH Adjust pH (Alkaline) *Risk of Tautomeric Shift* CheckClear2->AdjustPH No Fail Consider Co-solvent (PEG400 or Cyclodextrin) AdjustPH->Fail Still Insoluble

Figure 2: Step-by-step decision matrix for solubilizing stubborn dihydroxypyrimidine derivatives.

Analytical Validation (HPLC)

To verify purity and stability, use the following Reverse-Phase HPLC method. Standard C18 columns often fail to retain these polar compounds; therefore, a high-aqueous or ion-pairing method is required.

Recommended Method:

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) - Maintains neutral lactam form.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 0-5 mins (100% A); 5-20 mins (Linear gradient to 50% B).

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).

  • Flow Rate: 1.0 mL/min.

Quality Control Criteria:

  • Purity must be >95% by peak area integration.

  • Check for "fronting" peaks, which indicate column overload or solubility issues.

Safety & Disposal

While naturally occurring dihydroxypyrimidines (Uracil/Thymine) are low toxicity, synthetic derivatives (e.g., Fluorouracil) are potent cytotoxins.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Inhalation: Handle all powders in a chemical fume hood to avoid inhaling dust.

  • Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1174, Uracil. Retrieved from [Link]

  • Katritch, V., et al. (2007).Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms. Comprehensive Heterocyclic Chemistry III.

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SYN-OPT-001 Subject: Troubleshooting Low Yields in Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist

Triage: Diagnostic Logic

Before modifying your protocol, identify the failure mode using the logic tree below. Pyrimidine synthesis failures generally fall into three categories: kinetic inhibition (reaction doesn't start), thermodynamic traps (side products), or isolation losses (product formed but lost).

TriageLogic Start Start: Low Yield Diagnosis RxnType Reaction Type? Start->RxnType Biginelli Multicomponent (Biginelli) RxnType->Biginelli Condense Cyclocondensation (Urea + 1,3-Dicarbonyl) RxnType->Condense Coupling Pd-Catalyzed Coupling RxnType->Coupling Isolation Product in Crude but Low Isolated Yield RxnType->Isolation Big_Check TLC shows aldehyde? Biginelli->Big_Check Big_Yes Acyliminium Failure (See Module 1) Big_Check->Big_Yes Yes Big_No Side Rxn / Knoevenagel (See Module 1) Big_Check->Big_No No Cond_Check Precipitate formed? Condense->Cond_Check Cond_No Equilibrium/Water Issue (See Module 2) Cond_Check->Cond_No No Coup_Check Regioselectivity Issue? Coupling->Coup_Check Coup_Yes C2 vs C4 Competition (See Module 3) Coup_Check->Coup_Yes Yes Iso_Sol Amphoteric Loss (See Module 4) Isolation->Iso_Sol

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss in pyrimidine synthesis.

Module 1: The Biginelli Reaction (Multicomponent)

The Scenario: You are performing a one-pot cyclocondensation of an aldehyde, urea, and a


-ketoester, but yields are stalling at <40%.
The Root Cause: The Acyliminium Bottleneck

Contrary to older literature suggesting an aldol mechanism, the accepted Kappe Mechanism dictates that the reaction proceeds via an


-acyliminium ion formed from the aldehyde and urea [1]. If this intermediate is unstable or fails to form due to weak acid catalysis, the 

-ketoester will react with the aldehyde (Knoevenagel condensation) instead, creating a dead-end byproduct.

BiginelliMechanism Aldehyde Aldehyde + Urea Acyliminium N-Acyliminium Ion (Critical Intermediate) Aldehyde->Acyliminium Rate Limiting SideRxn Knoevenagel Product (Yield Killer) Aldehyde->SideRxn If Acid Weak + Ketoester Acid Acid Catalyst Acid->Acyliminium Product Dihydropyrimidinone Acyliminium->Product + Ketoester Ketoester Beta-Ketoester (Enol Form)

Figure 2: The Kappe Mechanism highlights the N-acyliminium ion as the critical junction. Failure here leads to Knoevenagel side products.

Troubleshooting Guide

Q: My aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde). Why is the reaction failing? A: Electron-rich aldehydes stabilize the carbonyl, making nucleophilic attack by urea difficult.

  • Solution: Switch from Brønsted acids (HCl) to Lewis Acids. Ytterbium Triflate [Yb(OTf)

    
    ]  is superior because it coordinates to the carbonyl oxygen, increasing electrophilicity without degrading acid-sensitive substrates [2].
    

Q: I see a yellow oil that won't crystallize. A: This is likely the Knoevenagel byproduct (benzylidene derivative).

  • Protocol Adjustment: Do not mix all three components at once. Pre-stir the Aldehyde + Urea + Catalyst for 20 minutes before adding the

    
    -ketoester. This forces the equilibrium toward the 
    
    
    
    -acyliminium ion.

Optimization Table: Catalyst Selection

Substrate TypeRecommended CatalystSolvent SystemExpected Yield
Standard Aromatic HCl / EtOHEthanol (Reflux)60-75%
Acid Sensitive Yb(OTf)

(5 mol%)
Solvent-Free or MeCN85-95%
Sterically Hindered InBr

THF70-80%
Aliphatic Aldehyde TMSCl / NaIAcetonitrile55-65%

Module 2: Cyclocondensation (Urea + 1,3-Dicarbonyl)

The Scenario: You are reacting a 1,3-diketone with urea/thiourea using a base, but the ring closure is incomplete.

The Root Cause: Water Poisoning & Base Mismatch

This reaction produces water as a byproduct. In reversible condensation reactions, the presence of water shifts the equilibrium back to the starting materials. Furthermore, using a base that is too weak (like pyridine) fails to deprotonate the urea sufficiently.

Troubleshooting Guide

Q: The reaction turns dark, but no precipitate forms. A: You likely have competitive polymerization of the diketone.

  • Solution: Use Sodium Ethoxide (NaOEt) in absolute ethanol. The ethoxide ion matches the leaving group ester, preventing transesterification side reactions.

Q: How do I drive the reaction to completion? A: Implement a Dean-Stark trap or use molecular sieves (4Å) if running in refluxing toluene. Removal of water is the single most effective way to increase yield in this pathway.

Protocol: Anhydrous Cyclization

  • Dissolve Na (1.1 eq) in absolute EtOH under Ar.

  • Add Urea (1.2 eq) and stir for 10 min.

  • Add 1,3-dicarbonyl (1.0 eq) dropwise.

  • Reflux for 4–6 hours.

  • Critical Step: Evaporate EtOH completely to dryness, then redissolve the residue in minimal water and acidify to pH 3-4 with acetic acid to precipitate the pyrimidine.

Module 3: Pd-Catalyzed Functionalization

The Scenario: You are trying to run a Suzuki or Stille coupling on a chloropyrimidine, but the catalyst is inactive or coupling at the wrong position.

The Root Cause: Electronic Deficiency & Regioselectivity

Pyrimidines are electron-deficient (π-deficient). Oxidative addition of Pd(0) into the C-Cl bond is difficult compared to phenyl chlorides. Additionally, 2,4-dichloropyrimidines have two reactive sites.

Troubleshooting Guide

Q: Why is the coupling happening at C4 instead of C2? A: C4 is more susceptible to Nucleophilic Aromatic Substitution (


) and oxidative addition because it is para to the N1 nitrogen.
  • Solution for C2-Selectivity: You must use bulky N-heterocyclic carbene (NHC) ligands, such as IPent , which sterically crowd the Pd center and favor the more accessible C2 position, overriding the electronic bias [3].

Q: The catalyst turns black (Pd black) immediately. A: The electron-poor ring is not stabilizing the Pd(II) intermediate, leading to catalyst decomposition.

  • Solution: Switch to Pd(OAc)

    
     with XPhos  or Pd
    
    
    
    (dba)
    
    
    with SPhos
    . These electron-rich phosphine ligands facilitate oxidative addition on electron-poor heterocycles.

Module 4: Isolation & Purification (The Hidden Yield Killer)

The Scenario: TLC shows conversion, but you recover <20% mass after extraction.

The Root Cause: Amphoteric Solubility

Pyrimidines are often amphoteric (can act as acid or base). In standard aqueous workups (pH 7), they may be fully water-soluble zwitterions.

Troubleshooting Guide

Q: My product is stuck in the aqueous layer. A: Do NOT use standard extraction.

  • Method A (Salting Out): Saturate the aqueous phase with NaCl and use

    
    -Butanol or THF for extraction (not DCM/EtOAc).
    
  • Method B (Isoelectric Precipitation): Calculate the pI (isoelectric point) of your pyrimidine. Adjust the aqueous pH exactly to this value to minimize solubility before filtration.

Q: It streaks on normal phase silica. A: Pyrimidines interact strongly with silanols.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse Phase (C18) with an acidic buffer (Acetate pH 4.0) [4].[1][2][3] If using normal phase, add 1% Triethylamine to your eluent to cap silanol groups.

References

  • Kappe, C. O. (1997). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888. Link

  • Ma, Y., et al. (2000).[4] Ytterbium Triflate Catalyzed Biginelli Reaction. The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Shao, Q., et al. (2026).[5] C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Link

  • Teledyne ISCO. (2018).[6] Purification Strategies for Highly Polar Compounds (HILIC vs RP). Application Note AN101. Link

Sources

Biginelli Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Side Products & Impurity Profiles Reference ID: BIG-MCR-TRBL-001

Introduction: The Mechanistic Battlefield

Welcome to the technical support hub for Multicomponent Reactions (MCRs). If you are observing low yields, unexpected fluorescence, or "M-2" peaks in your mass spectrometry data during Biginelli synthesis, you are likely battling thermodynamic competitors.

The Biginelli reaction is not a linear path; it is a competition between three major pathways. The desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) product exists in equilibrium with intermediates that can easily divert into Hantzsch pyridines or Knoevenagel condensates if reaction parameters (stoichiometry, acidity, temperature) drift.

This guide provides a root-cause analysis of these impurities and actionable protocols to eliminate them.

Module 1: Mechanistic Divergence (Visualizing the Problem)

To troubleshoot, you must visualize where the chemistry deviates. The diagram below maps the "Decision Points" where intermediates choose between the desired Biginelli pathway and the parasitic side reactions.

Biginelli_Pathways Start Reactants: Aldehyde + Beta-Keto Ester + Urea Imine N-Acyliminium Ion (Kappe Intermediate) Start->Imine Acid Cat. (Fast) Knoevenagel Benzylidene Intermediate (Knoevenagel Product) Start->Knoevenagel Low Urea Reactivity Urea_Decomp Urea Decomposition (High T / Long Time) Start->Urea_Decomp Overheating DHPM Target Product (DHPM) Imine->DHPM + Beta-Keto Ester (Enol) Knoevenagel->DHPM + Urea (Slow) Oxidation Oxidized Pyrimidine (Aromatization) DHPM->Oxidation Air/Oxidants (Workup) Ammonia Ammonia (NH3) Urea_Decomp->Ammonia Hantzsch Hantzsch 1,4-Dihydropyridine (Major Side Product) Ammonia->Hantzsch + 2 eq. Beta-Keto Ester + 1 eq. Aldehyde

Figure 1: Mechanistic divergence in the Biginelli reaction. Note the competition between the desired DHPM formation (Green) and the Hantzsch/Oxidation pathways (Red).

Module 2: Troubleshooting Specific Impurities

Issue 1: The "Yellow Fluorescence" (Hantzsch Pyridine)

Symptom: Your crude product is yellow/orange and highly fluorescent. NMR shows a singlet around 4.0-5.0 ppm (CH4) but incorrect integration for DHPM. Diagnosis: Hantzsch 1,4-Dihydropyridine Formation.

Root Cause: The Hantzsch reaction competes with the Biginelli when ammonia is present. Ammonia is generated in situ by the thermal decomposition of urea (hydrolysis) if the reaction is heated too long or too vigorously. If excess


-keto ester is present, it captures the ammonia and aldehyde to form the symmetric Hantzsch ester.

Corrective Action:

  • Stoichiometry Check: Ensure a strict 1:1:1.2 ratio (Aldehyde :

    
    -keto ester : Urea). Never use excess 
    
    
    
    -keto ester.
  • Urea Management: Use a slight excess of urea (1.2–1.5 eq) to compensate for decomposition, but do not increase the keto ester.

  • Temperature Control: Lower the reaction temperature. If refluxing in ethanol (

    
    C) causes issues, switch to a Lewis acid catalyst (e.g., 
    
    
    
    ) at lower temperatures.
Issue 2: The "Stalled" Reaction (Knoevenagel Condensate)

Symptom: Low yield.[1] Isolation of a solid that lacks the urea fragment (no N-H signals in NMR). Diagnosis: Isolation of the Benzylidene Intermediate.

Root Cause: The reaction between the aldehyde and


-keto ester (Knoevenagel condensation) is faster than the urea condensation (Imine formation). Usually, this intermediate reverts or reacts with urea to form the DHPM. However, if the acid catalyst is too weak or the urea is sterically hindered (e.g., N-methyl urea), the reaction stalls at the benzylidene stage.

Corrective Action:

  • Catalyst Acidity: Switch to a stronger Brønsted acid (e.g., p-TsOH) or a specific Lewis acid like

    
     which activates the nitrogen nucleophile effectively.
    
  • Solvent Polarity: Use a more polar solvent (Acetonitrile or Ethanol) to stabilize the charged iminium intermediates, favoring the Biginelli pathway over the neutral Knoevenagel product.

Issue 3: The "M-2" Mass Peak (Aromatization)

Symptom: Mass spectrometry shows a parent ion at


. The product is colorless but turns brown over time.
Diagnosis: Oxidation to Pyrimidine. 

Root Cause: DHPMs are 1,4-dihydropyrimidines.[2][3] They are susceptible to oxidative dehydrogenation (aromatization) to form the fully aromatic pyrimidine. This is accelerated by:

  • Presence of oxidizing agents (e.g., nitrate salts if used as catalysts).[3]

  • Long exposure to air in solution.

  • High-temperature drying.

Corrective Action:

  • Inert Atmosphere: Conduct the reaction and workup under Nitrogen/Argon if the substrate is electron-rich (electron-rich DHPMs oxidize faster).

  • Avoid Nitrates: Do not use CAN (Cerium Ammonium Nitrate) or metal nitrates as catalysts if oxidation is observed; use Chlorides or Triflates instead.

Module 3: Comparative Data & Optimization

Use this table to select conditions that minimize specific side products.

VariableCondition favoring DHPM (Desired)Condition favoring Hantzsch (Avoid)Condition favoring Knoevenagel (Avoid)
Stoichiometry 1.0 Ald : 1.0 Keto : 1.2 Urea1.0 Ald : 2.0 Keto : 1.0 NH3 source1.0 Ald : 1.0 Keto : (Low Urea)
Catalyst Lewis Acids (

)
Weak acids / Ammonium saltsBase catalysis (Piperidine)
Temperature

C (Controlled)

C (Promotes urea decomp)
Room Temp (often insufficient for cyclization)
Solvent Ethanol, AcetonitrileWater, Acetic AcidNon-polar solvents (Toluene)

Module 4: Validated Experimental Protocol

Protocol ID: OP-BIG-05 (Optimized for Minimal Side Products) Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones with <5% Hantzsch impurity.

Reagents:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol) [CRITICAL: Do not exceed]

  • Urea (1.2 mmol)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Acetonitrile (

    
    ) or Ethanol (2 mL)
    

Procedure:

  • Charge: In a 10 mL round-bottom flask, combine Aldehyde, Urea, and Catalyst in Solvent. Stir for 10 minutes at RT.

    • Why? This pre-incubation favors the formation of the N-acyliminium ion (Kappe intermediate) before the competitor (

      
      -keto ester) is introduced.
      
  • Addition: Add Ethyl acetoacetate (1.0 mmol) dropwise.

  • Reaction: Heat to reflux (

    
    C) for 2–4 hours. Monitor by TLC.[3][4]
    
    • Checkpoint: If the spot turns yellow/fluorescent on TLC, reduce heat.

  • Workup: Cool to RT. Pour onto crushed ice (10 g).

  • Purification: Filter the precipitate. Wash with cold water (

    
    ) and cold Ethanol (
    
    
    
    ).
    • Note: Hantzsch products are often more soluble in ethanol than DHPMs; the cold ethanol wash helps remove them.

  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) if necessary.[3][4]

References

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • Biginelli, P. (1893).[1][5][6] Aldehyde-urea derivatives of acetoacetic ester.[7][8] Gazzetta Chimica Italiana, 23, 360–413. [Link] (Historical Context)

  • Wan, J. P., & Pan, Y. (2012).[9] Recent Advances in the Synthesis of Dihydropyrimidinones. Current Organic Chemistry, 16(8). [Link]

  • Kappe, C. O. (2000). Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Link]

  • Holden, M. S., & Crouch, R. D. (2001). The Biginelli Reaction. Journal of Chemical Education, 78(8), 1104. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in pyrimidine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying the pyrimidine core. Pyrimidine scaffolds are integral to a vast array of bioactive molecules, and the precise control of substituent placement is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and overcome experimental hurdles.

Troubleshooting Guide: Common Issues in Regioselective Pyrimidine Functionalization

This section addresses specific problems in a question-and-answer format, providing direct and actionable advice.

Transition-Metal-Catalyzed C-H Functionalization

Question 1: My palladium-catalyzed C-H arylation of a 2-substituted pyrimidine is giving me a mixture of C4 and C6 products. How can I improve the regioselectivity for the C4 position?

Answer:

Achieving high regioselectivity in the C-H arylation of 2-substituted pyrimidines can be challenging due to the similar electronic and steric environments of the C4 and C6 positions. Here are several strategies to enhance C4 selectivity:

  • Choice of Directing Group: The nature of the substituent at the C2 position can significantly influence the regioselectivity. While some groups may offer weak direction, employing a strong directing group is often necessary. For instance, an amide or a picolinamide directing group at C2 can effectively direct the palladium catalyst to the C4 position through the formation of a stable six-membered palladacycle intermediate. If your current C2 substituent is not a strong directing group, consider its temporary replacement with one that is.

  • Ligand Modification: The ligand coordinated to the palladium center plays a crucial role in the regioselectivity. Bulky phosphine ligands can sterically hinder the approach to the C6 position, thereby favoring arylation at the less hindered C4 position. Experiment with a range of monodentate and bidentate phosphine ligands with varying steric bulk (e.g., P(t-Bu)3, XPhos, SPhos).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different regioisomers. A systematic screening of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc), is recommended. In some cases, a less coordinating solvent can enhance the influence of the directing group.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. If your reaction is currently running at a high temperature, try reducing it in increments of 10-20 °C while monitoring the conversion and selectivity.

Question 2: I am observing low yields in my rhodium-catalyzed C-H alkylation of a pyrimidine derivative. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in rhodium-catalyzed C-H alkylation of pyrimidines can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the rhodium catalyst, leading to catalyst deactivation. To mitigate this, you can:

    • Increase Catalyst Loading: While not ideal for atom economy, a modest increase in the catalyst loading can sometimes overcome partial inhibition.

    • Use a Pre-catalyst with a Labile Ligand: Employing a rhodium pre-catalyst with a ligand that is easily displaced by the directing group can improve catalytic turnover.

    • Add a Lewis Acid Co-catalyst: In some instances, a Lewis acid can interact with the pyrimidine nitrogens, preventing their coordination to the rhodium center.

  • Sub-optimal Reaction Conditions:

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.

    • Oxidant and Additives: The choice and stoichiometry of the oxidant (often a copper salt) and any additives (like carboxylic acids) are critical. Ensure these reagents are fresh and of high purity.

  • Purity of Starting Materials: Impurities in the pyrimidine substrate or the alkylating agent can interfere with the catalytic cycle. Purify your starting materials before use.

  • Atmosphere Control: These reactions are often sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and solvents.

Directed ortho-Lithiation (DoM)

Question 3: My directed ortho-lithiation of a pyrimidine with n-butyllithium is not regioselective, and I see evidence of addition to the pyrimidine ring. How can I improve the selectivity of the deprotonation?

Answer:

Controlling the regioselectivity of pyrimidine lithiation and preventing nucleophilic addition requires careful optimization of reaction parameters:

  • Choice of Base: While n-butyllithium is a common choice, its high reactivity can lead to side reactions. Consider using a less nucleophilic but still strongly basic lithium amide, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). These bases are sterically hindered, which can disfavor nucleophilic addition and improve the selectivity of deprotonation.

  • Temperature Control: This is arguably the most critical parameter. Perform the lithiation at a very low temperature, typically -78 °C (dry ice/acetone bath). Maintaining this low temperature throughout the addition of the base and the subsequent quenching with an electrophile is essential to suppress side reactions.

  • Solvent System: The choice of solvent can significantly impact the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common solvent for these reactions. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and potentially improving the rate and selectivity of the deprotonation.

  • Directing Group Efficacy: The effectiveness of your directing group is paramount. Strong directing groups for lithiation are typically those containing a Lewis basic heteroatom that can coordinate to the lithium ion, such as amides, sulfonamides, or ethers. Ensure your directing group is positioned to favor deprotonation at the desired site.

Experimental Workflow for Directed ortho-Lithiation

Directed_ortho_Lithiation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Dissolve Substrate in Dry THF Inert Inert Atmosphere (Ar/N2) Start->Inert Cool Cool to -78 °C Inert->Cool AddBase Slowly Add Organolithium Base Cool->AddBase Stir Stir at -78 °C AddBase->Stir Quench Quench with Electrophile Stir->Quench Warm Warm to Room Temperature Quench->Warm Extract Aqueous Work-up & Extraction Warm->Extract Purify Purification (Chromatography) Extract->Purify

Caption: Workflow for Directed ortho-Lithiation.

Minisci-Type Radical Functionalization

Question 4: In my Minisci reaction on a substituted pyrimidine, I am getting a mixture of C2 and C4 isomers. How can I control the regioselectivity?

Answer:

The regioselectivity of Minisci reactions on pyrimidines is governed by a combination of electronic and steric factors, as well as reaction conditions. Here's how you can influence the outcome:

  • pH of the Reaction Medium: The protonation state of the pyrimidine ring is a key determinant of regioselectivity. In strongly acidic conditions, the pyrimidine is protonated, which activates the C2 and C4 positions towards nucleophilic radical attack. The relative reactivity of these positions can sometimes be tuned by adjusting the acidity. Experiment with different acids (e.g., trifluoroacetic acid, sulfuric acid) and their concentrations.

  • Solvent Choice: The solvent can influence the stability of the radical intermediates and the protonation equilibrium of the pyrimidine. Protic solvents can participate in hydrogen bonding and alter the reactivity. A screening of solvents such as acetonitrile, DMSO, and aqueous mixtures is recommended.[1]

  • Nature of the Radical: The steric and electronic properties of the incoming radical play a significant role. Sterically bulky radicals will preferentially attack the less hindered position. For instance, a tertiary alkyl radical is more likely to attack the C4 position than the more sterically crowded C2 position, especially if there is a substituent at C2.

  • Substituent Effects on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring can further activate it towards radical attack, while electron-donating groups can have the opposite effect. The position of these substituents can also direct the incoming radical.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to achieve regioselective functionalization of the pyrimidine C5 position?

A1: The C5 position of the pyrimidine ring is electronically distinct from the C2, C4, and C6 positions. It is less electron-deficient and therefore less susceptible to nucleophilic attack. To functionalize the C5 position, the following strategies are commonly employed:

  • Halogenation followed by Cross-Coupling: The C5 position can be selectively halogenated (e.g., with NBS or NCS) to introduce a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

  • Directed ortho-Metalation (DoM): A directing group at the C4 position can direct lithiation to the C5 position.

  • C-H Activation with Specific Directing Groups: Certain directing groups, when placed at the C4 position, can direct transition-metal catalysts to activate the C5-H bond.

Q2: How do protecting groups influence the regioselectivity of pyrimidine functionalization?

A2: Protecting groups can be instrumental in controlling regioselectivity in several ways:

  • Blocking Reactive Sites: A protecting group can be used to temporarily block a more reactive position, forcing the functionalization to occur at a less reactive site.

  • Altering Electronic Properties: The introduction of a protecting group can change the electronic nature of the pyrimidine ring, thereby altering the inherent reactivity of different positions.

  • Acting as a Directing Group: Some protecting groups can also function as directing groups for metallation or C-H activation.

Q3: Can you provide a general protocol for a regioselective Minisci reaction on a pyrimidine?

A3: The following is a general procedure for a Minisci-type alkylation, which should be optimized for each specific substrate and radical source.

Step-by-Step Protocol: Regioselective Minisci Alkylation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv.) and the chosen solvent (e.g., acetonitrile/water or DMSO).

  • Acidification: Add the appropriate acid (e.g., trifluoroacetic acid, 2.0-4.0 equiv.) to the reaction mixture and stir until the substrate is fully dissolved.

  • Addition of Radical Precursor: Add the radical precursor (e.g., a carboxylic acid for decarboxylative alkylation, 1.5-3.0 equiv.).

  • Initiation: Add the initiator system, which typically consists of a silver salt (e.g., AgNO3, 0.1-0.2 equiv.) and an oxidant (e.g., (NH4)2S2O8, 2.0-3.0 equiv.).

  • Reaction Progress: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and neutralize with a base (e.g., saturated NaHCO3 solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]

Q4: What are the best techniques for separating regioisomers of functionalized pyrimidines?

A4: The separation of regioisomers can be challenging due to their similar physical properties. The most common and effective technique is column chromatography .[4] Here are some tips for successful separation:

  • Choice of Stationary Phase: Standard silica gel is the most common choice. However, if separation is difficult, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.

  • Solvent System Optimization: A systematic screening of solvent systems (eluent) is crucial. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane). Small amounts of additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve the separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure compounds, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be used.

  • Crystallization: If one of the regioisomers is a solid and can be selectively crystallized from a suitable solvent system, this can be an effective method for purification on a larger scale.

Data Summary: Regioselectivity in Pyrimidine Functionalization

The following table provides a summary of expected regioselectivity for different functionalization methods on a generic pyrimidine scaffold. Note that the actual outcome will be highly dependent on the specific substituents present on the ring.

Functionalization MethodPosition(s) TargetedKey Controlling Factors
Nucleophilic Aromatic Substitution C2, C4, C6Leaving group ability, electronic effects of substituents
Electrophilic Aromatic Substitution C5Activating groups on the ring
Directed ortho-Lithiation (DoM) C5 (with C4-DG), C6 (with C5-DG)Position and nature of the directing group (DG), temperature
Minisci-Type Radical Reaction C2, C4pH, steric hindrance, nature of the radical
Transition-Metal-Catalyzed C-H Activation C2, C4, C5, C6Catalyst, ligand, directing group

Mechanistic Insights

Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimizing for regioselectivity.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Pyrimidine Pyrimidine-LG + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Pyrimidine->Meisenheimer Slow (Rate-determining) Product Functionalized Pyrimidine + LG⁻ Meisenheimer->Product Fast

Caption: SNAr Mechanism on a Pyrimidine Ring.

The regioselectivity of SNAr reactions is determined by the stability of the intermediate Meisenheimer complex. Attack at the C2, C4, and C6 positions allows the negative charge to be delocalized onto the electronegative nitrogen atoms, which is a stabilizing interaction.

Controlling Factors in C-H Activation

CH_Activation_Factors Regioselectivity Regioselectivity Catalyst Catalyst (e.g., Pd, Rh, Ir) Regioselectivity->Catalyst Ligand Ligand (Sterics & Electronics) Regioselectivity->Ligand DirectingGroup Directing Group (Coordination) Regioselectivity->DirectingGroup Substrate Substrate Electronics (EWG/EDG) Regioselectivity->Substrate Solvent Solvent (Polarity, Coordination) Regioselectivity->Solvent Temperature Temperature (Kinetics vs. Thermodynamics) Regioselectivity->Temperature

Caption: Factors Influencing C-H Activation Regioselectivity.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Wojtysiak, L. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • Knochel, P., et al. (2013). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Angewandte Chemie International Edition, 52(26), 6776-6780. [Link]

  • McNally, A., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14(12), 1436-1443. [Link]

  • Knochel, P., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 61(12), e202116037. [Link]

  • Li, P., et al. (2026). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. ACS Publications. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

  • Baran, P. S., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]

  • Daugulis, O., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry. [Link]

  • Postnikov, P., et al. (2025). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. [Link]

  • Bashkin, J. K. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Larhed, M., et al. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Zhang, R., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Dai, W.-M., et al. Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry. [Link]

  • Guillaumet, G., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. [Link]

  • Bera, M., et al. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Glorius, F., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. [Link]

  • Bekhit, A. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry. [Link]

  • Denegri, B., et al. (2000). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry. [Link]

  • Kumar, S., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Molecular Catalysis. [Link]

  • Aggravating-Pear4222. (2024). How to separate these regioisomers?. Reddit. [Link]

  • Hocek, M., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry. [Link]

  • Brinck, T., et al. (2025). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Chuang, T.-H., et al. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Mahfoudh, M., et al. (2017). Recent approaches to the synthesis of pyrimidine derivatives. European Journal of Organic Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2018). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society. [Link]

  • Gensch, T., et al. (2020). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • PerHed, P., et al. (2025). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. ResearchGate. [Link]

  • Joule, J. A., & Mills, K. (2010). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. In Heterocyclic Chemistry (5th ed., p. 257). Wiley.
  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

  • Selvakumar, S., et al. (2026). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides: Access to Silylated and Germylated Phenanthridines. The Journal of Organic Chemistry. [Link]

  • Aydoğan, F., & Çelik, E. (2016). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 175-194. [Link]

  • Smith, C. J., et al. (2016). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Chromatography and Separation Techniques. [Link]

Sources

Preventing dimerization of dihydroxypyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization of Dihydroxypyrimidine Compounds (Uracil/Thymine Derivatives)

Welcome to the Stability Assurance Center

Current Status: Operational Lead Scientist: Dr. Aris Thorne Subject: 2,4-Dihydroxypyrimidine (Uracil) and 5-methyl-2,4-dihydroxypyrimidine (Thymine)

Executive Summary: Dihydroxypyrimidines are notoriously prone to [2+2] photocycloaddition, forming Cyclobutane Pyrimidine Dimers (CPDs). This reaction is not merely a degradation pathway; it is a rapid, often reversible equilibrium driven by UV photon absorption and ground-state stacking interactions. This guide provides the protocols necessary to arrest this mechanism during synthesis, storage, and analysis.

Module 1: Photochemical Control (The Primary Vector)

The Mechanism: Dimerization is initiated when a photon (typically UV-B or UV-C) excites the pyrimidine


-electron system. The molecule enters an excited singlet state (

).[1] From here, it can either relax via fluorescence or undergo Intersystem Crossing (ISC) to a triplet state (

). Both excited states can react with a ground-state neighbor to form a dimer.
Critical Protocol: Photon Shielding & Wavelength Management

1. The "Amber Rule" is Insufficient Standard amber glassware cuts light <400nm, but high-intensity ambient lab lighting (fluorescent tubes) often leaks significant UV-A (320-400nm).

  • Action: Use Red-Low-Pass filters (cutoff >600nm) for highly sensitive derivatives.

  • Validation: Verify your workspace spectrum using a portable spectrometer. Ensure 0% transmittance below 350nm.

2. The "Dark-CPD" Phenomenon Recent evidence suggests CPDs can form after irradiation ceases, driven by reactive oxygen species (ROS) and peroxynitrite generating excited triplet carbonyls which transfer energy to the pyrimidine [1].[2]

  • Action: Degas solutions (Argon purge) to remove dissolved oxygen.

  • Action: Add radical scavengers (e.g., superoxide dismutase mimics or simple azides) if the protocol permits.

Visualizing the Pathway

PhotochemicalPathway Ground Ground State (S0) (Monomer) ExcitedS1 Excited Singlet (S1) (< 1 ns lifetime) Ground->ExcitedS1 UV Absorption (260nm peak) Aggregates Ground State Stacking Ground->Aggregates High Conc. Polar Solvent ExcitedS1->Ground Fluorescence ExcitedT1 Excited Triplet (T1) (Long lifetime) ExcitedS1->ExcitedT1 Intersystem Crossing (ISC) Dimer Cyclobutane Dimer (CPD) ExcitedS1->Dimer [2+2] Cycloaddition ExcitedT1->Dimer Sensitized Reaction Aggregates->Dimer Fast Reaction (Pre-aligned)

Caption: Figure 1. The photochemical cascade leading to dimerization.[1][3][4] Note that ground-state stacking (gray) significantly lowers the energy barrier for dimerization upon excitation.

Module 2: Thermodynamics & Solution Chemistry

The "Ice" Paradox: Researchers often freeze samples to preserve them. However, for dihydroxypyrimidines, freezing can accelerate dimerization .

  • Reasoning: As water freezes, pure ice crystals exclude solutes. This forces pyrimidines into liquid "grain boundaries" at extremely high local concentrations, forcing them into stacked geometries ideal for dimerization if any light is present [2].

Protocol: Solvent & Concentration Management

1. Disrupting


-

Stacking
In aqueous solutions, hydrophobic effects drive pyrimidines to stack.
  • Recommendation: Introduce organic co-solvents (Ethanol, DMSO, Acetonitrile) if compatible. These disrupt the water structure and solvate the pyrimidine rings, reducing stacking propensity.

2. Concentration Thresholds Dimerization is a second-order reaction (


).
  • Guideline: Maintain stock solutions below 10 mM whenever possible.

  • Data: See Table 1 for concentration effects.

Table 1: Relative Dimerization Risk Factors

ParameterHigh Risk ConditionLow Risk ConditionMechanism
Solvent Pure Water (

or

)
50% Ethanol/WaterHydrophobic stacking in water aligns monomers.
State Frozen (Polycrystalline ice)Vitrified (Glass) or Liquid"Puddling" effect in ice grain boundaries concentrates solute.
pH Neutral (pH 7.0)High (>10) or Low (<3)Ionization (deprotonation/protonation) creates electrostatic repulsion between rings.
Atmosphere OxygenatedArgon/Nitrogen Purged

promotes "Dark-CPD" pathways via radical intermediates.

Module 3: Troubleshooting & FAQ

Q1: My HPLC shows a new peak eluting before the monomer after UV exposure. Is this the dimer?

  • Answer: Likely yes. CPDs are more polar than the parent monomers (loss of aromaticity) and typically elute earlier on Reverse Phase (C18) columns.

  • Confirmation: Check the UV absorbance ratio. Dimers lose the characteristic 260nm absorbance maximum (saturation of the C5-C6 double bond). If the peak has low absorbance at 260nm but high end-absorption (<220nm), it is the dimer.

Q2: Can I reverse the dimerization if it happens?

  • Answer: Yes, via Photoreversal (Monomerization) .

  • Protocol: Irradiate the sample with short-wavelength UV (specifically 230-240 nm) or use a DNA photolyase enzyme if in a biological matrix. However, 240nm light establishes a photostationary state (equilibrium between monomer and dimer). You will never recover 100% monomer purely by light; chemical resynthesis is preferred for purity [3].

Q3: I stored my sample in the dark at -20°C, but it still degraded. Why?

  • Diagnosis: You likely encountered the "Freeze-Concentration Effect" coupled with stray light during the freezing process.

  • Fix: Flash-freeze in liquid nitrogen to create a vitreous (glassy) state rather than a crystalline state, or store as a dry lyophilized powder.

Troubleshooting Workflow

Troubleshooting Start Issue: Loss of Purity CheckUV Check Absorbance @ 260nm. Did it decrease? Start->CheckUV Yes Yes CheckUV->Yes No No CheckUV->No DimerSuspect Dimerization Suspected Yes->DimerSuspect OtherDeg Oxidation or Hydrolysis No->OtherDeg CheckState Was sample frozen? DimerSuspect->CheckState FrozenYes Yes CheckState->FrozenYes FrozenNo No CheckState->FrozenNo IceEffect Cause: Freeze-Concentration Action: Store Lyophilized FrozenYes->IceEffect DarkCPD Cause: Dark-CPD or Stray Light Action: De-gas & Amber Glass FrozenNo->DarkCPD

Caption: Figure 2. Diagnostic decision tree for identifying dimerization versus other degradation pathways.

References

  • Premi, S., et al. (2015). Chemiexcitation of melanin derivatives induces DNA photoproducts long after UV exposure. Science, 347(6224), 842-847. Link

  • Kropf, A., et al. (2005). Photochemistry of Thymine in Ice. The Journal of Physical Chemistry A, 109(25). Link

  • Lamola, A. A., & Mittal, J. P. (1966).[1] Solution Photochemistry of Thymine and Uracil. Science, 154(3756), 1560-1561.[1] Link

  • Cadet, J., et al. (2012). UV-induced damage to cellular DNA: direct and indirect mechanisms.[5] Comprehensive Series in Photosciences. Link

Sources

Technical Support Center: Purification of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally related molecules. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The inherent structural features of this molecule—a polar dihydroxypyrimidine core, an ionizable ester, and a non-polar isopropyl group—present a unique set of purification hurdles. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users during the work-up and purification of this compound.

Section 1: Crude Product & Initial Work-up

Question 1: After quenching my reaction and performing an aqueous work-up, my crude product is a sticky, intractable gum instead of a solid. What's happening?

Answer: This is a frequent issue with highly polar, hydrogen-bond-donating molecules. The "oiling out" phenomenon typically stems from a few core issues:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) are notoriously difficult to remove and can trap your product in a semi-liquid state.

  • Hygroscopic Nature: The dihydroxy functionality can readily absorb atmospheric moisture, leading to a hydrated, gummy form.

  • Impurity Profile: The presence of unreacted starting materials or polar byproducts can act as a eutectic contaminant, depressing the melting point and preventing crystallization.

  • Incorrect pH: The compound has both acidic (hydroxyls) and basic (pyrimidine nitrogens) sites. If the pH of the aqueous wash is not near the isoelectric point of the molecule, you may have partially formed salts which are often less crystalline.

Troubleshooting Steps:

  • Co-evaporation: Add a solvent like toluene or cyclohexane to your crude gum and evaporate under reduced pressure. Repeat this 2-3 times. This helps to azeotropically remove residual water and high-boiling point organic solvents.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexane, or a mixture). Vigorously stir or sonicate the mixture. This can wash away non-polar impurities and often induces precipitation of the desired compound as a solid.

  • pH Adjustment: During the work-up, carefully adjust the aqueous layer to a mildly acidic pH (e.g., pH 4-5) before extraction. This ensures the pyrimidine nitrogens are protonated while the hydroxyl groups remain largely unionized, often facilitating precipitation or extraction.[1][2]

Question 2: My TLC analysis of the crude product shows multiple spots or a long streak, even though I expect one product. Is my reaction a failure?

Answer: Not necessarily. This is a classic indicator of tautomerism, a phenomenon common in dihydroxypyrimidine systems.[3][4] Your compound can exist in equilibrium between several forms, which may have different polarities and therefore different Rf values on a TLC plate.

  • Tautomeric Forms: The 5,6-dihydroxy-pyrimidine core can exist in keto-enol forms. These different tautomers interact differently with the stationary phase (e.g., silica gel).

Additionally, streaking on TLC is a hallmark of polar, acidic compounds on a silica gel stationary phase. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with your molecule.

Initial Diagnostic Steps:

  • Modify the TLC Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your eluent. This protonates the basic sites on your molecule and suppresses their interaction with the silica, often resulting in a single, more compact spot.

  • Obtain a Crude NMR: A proton NMR of the crude material can be very informative. Even if impure, you may be able to identify the characteristic peaks of your desired product and get a better sense of the impurity profile than TLC alone can provide.

Section 2: Recrystallization Challenges

Question 3: I'm struggling to find a suitable solvent for recrystallization. The compound is insoluble in non-polar solvents but dissolves completely in polar solvents even at room temperature.

Answer: This is the classic challenge for polar molecules. A single-solvent recrystallization is often not feasible. The solution is almost always a two-solvent (or multi-solvent) system. The principle is to dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid (cloudy), indicating the saturation point has been reached.[5][6]

Recommended Solvent Systems to Screen:

  • Methanol / Diethyl Ether

  • Ethanol / Hexane

  • Acetone / Water

  • Ethyl Acetate / Heptane

  • Tetrahydrofuran (THF) / Hexane[7]

Workflow for Finding the Right System:

G cluster_0 Recrystallization Solvent Screening Workflow start Place ~10-20 mg of crude product in a small vial dissolve Add a 'good' solvent (e.g., Methanol, Acetone) dropwise with heating until just dissolved start->dissolve  Step 1 add_anti Add a 'poor' anti-solvent (e.g., Ether, Hexane) dropwise at high temperature until persistent cloudiness appears dissolve->add_anti  Step 2 reheat Add 1-2 drops of 'good' solvent to re-dissolve, creating a saturated solution add_anti->reheat  Step 3 cool Allow to cool slowly to room temp, then in an ice bath reheat->cool  Step 4 observe Observe for crystal formation cool->observe  Step 5

Caption: A systematic workflow for identifying an effective two-solvent system for recrystallization.

Question 4: My product crystallizes, but it's colored (e.g., yellow or brown), while the literature reports it as a white solid. How do I remove the color?

Answer: Color often indicates the presence of highly conjugated, trace-level impurities or degradation products. These can sometimes be removed with activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude, colored product in the minimum amount of a suitable hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding too much charcoal will adsorb your product, significantly reducing your yield.[6]

  • Keep the solution hot and swirl for 2-5 minutes.

  • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.[6]

  • Proceed with the recrystallization by allowing the clear filtrate to cool.

Section 3: Column Chromatography Challenges

Question 5: My compound streaks severely on my silica gel column, leading to poor separation and low recovery. What is the cause and how can I fix it?

Answer: This is a very common problem for polar heterocyclic compounds. The primary cause is strong, non-ideal interactions between your polar molecule and the acidic silanol groups on the surface of the silica gel. This leads to tailing (streaking) and, in severe cases, irreversible adsorption.

Troubleshooting Matrix: Column Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Severe Tailing/Streaking Strong acid-base interaction with silica; Tautomerism on the column.1. Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent. This keeps the compound protonated and minimizes interaction with silica. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase silica for highly polar compounds.[8]
Compound Sticks at the Origin Mobile phase is not polar enough; Irreversible adsorption.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). A gradient elution is often effective. 2. Switch to a More Polar System: Use solvent systems like Ethyl Acetate/Methanol or even Acetonitrile/Water for very polar compounds (HILIC).[9]
Poor Separation from Impurities Eluent is too strong (impurities and product co-elute) or too weak (bands are too broad).1. Optimize TLC First: Find a solvent system that gives your product an Rf of ~0.25-0.35 for the best separation on a column. 2. Use a Shallow Gradient: Instead of an isocratic elution, a slow, shallow gradient of the polar solvent can significantly improve resolution.

Question 6: What is a good starting point for developing a mobile phase for column chromatography?

Answer: Based on the structure, the compound is quite polar. A good starting point would be a moderately polar system, which you can then adjust based on TLC results.

  • Initial System: Start with 100% Ethyl Acetate. If the compound remains at the baseline (Rf=0), begin adding methanol.

  • Titration: Try a 95:5 mixture of Ethyl Acetate : Methanol.

  • Refinement: Adjust the ratio to achieve the target Rf of 0.25-0.35. If you observe streaking, add 0.5% acetic acid to the optimized mobile phase.

This systematic approach prevents wasting large amounts of solvent and ensures you have a validated mobile phase before running the column.

Advanced Troubleshooting Guide

Guide 1: Dealing with Potential Tautomerism in Characterization

If your purified compound shows broad peaks in the NMR spectrum or multiple peaks in the HPLC, tautomerism is a likely cause.

  • NMR Spectroscopy: The presence of both keto and enol forms can result in a complex spectrum that appears "impure." Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) can sometimes favor one tautomer, simplifying the spectrum. Variable temperature (VT) NMR can also be used; at higher temperatures, the rate of interconversion between tautomers may increase, leading to sharper, averaged signals.

  • HPLC Analysis: Similar to TLC, tautomers can sometimes separate on an HPLC column. Modifying the mobile phase pH with trifluoroacetic acid (TFA) or formic acid can often force the equilibrium to a single protonated species, resulting in a single, sharp peak.

Workflow for Investigating Tautomerism

Caption: A logical workflow to distinguish between true impurities and analytical artifacts caused by tautomerism.

References

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.
  • US5847139A - Process for the preparation of 4, 6-dihydroxypyrimidine - Google Patents.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53385159, 5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate. Available at: [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. (2021). Available at: [Link]

  • Shestakov, A. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Shestakov, A. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(21), 13985–13993. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). Available at: [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
  • WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Available at: [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • ResearchGate. (2025). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Available at: [Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. PubMed Central. Available at: [Link]

  • UJ-Bio. (n.d.). Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]

  • US6162916A - Process for the preparation of pyrimidine compounds - Google Patents.
  • ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry. Available at: [Link]

  • Chemistry For Everyone. (2024). Is Chromatography Paper Polar?. YouTube. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this synthesis. The information herein is based on established principles of pyrimidine chemistry and extensive experience in synthetic route optimization.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction. This method involves the reaction of an amidine with a highly functionalized malonate derivative. Specifically, the proposed and most chemically sound route is the condensation of isopropylamidine hydrochloride with dimethyl 2-oxomalonate in the presence of a strong base, such as sodium methoxide. This reaction, while robust, presents several challenges, particularly when scaling up from laboratory to pilot plant or manufacturing scale. This guide will address these potential issues in a practical, question-and-answer format.

Proposed Synthetic Pathway

The fundamental transformation for the synthesis of this compound is a cyclocondensation reaction. The key starting materials are isopropylamidine (as its hydrochloride salt for stability) and dimethyl 2-oxomalonate. The reaction is typically carried out in an alcoholic solvent with a strong base.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions Isopropylamidine Isopropylamidine Hydrochloride Product Methyl 5,6-dihydroxy-2- isopropylpyrimidine-4-carboxylate Isopropylamidine->Product Cyclocondensation Oxomalonate Dimethyl 2-Oxomalonate Oxomalonate->Product Base Sodium Methoxide (Base) Base->Product Solvent Methanol (Solvent) Solvent->Product Troubleshooting_Workflow Start Reaction Issue (Low Yield/Impure Product) Check_Reactants Verify Starting Material Purity and Stoichiometry Start->Check_Reactants Reactants_OK Reactants OK? Check_Reactants->Reactants_OK Check_Conditions Review Reaction Conditions (Temp, Time, Anhydrous) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Workup Analyze Work-up and Purification Procedure Workup_OK Work-up OK? Check_Workup->Workup_OK Reactants_OK->Check_Conditions Yes Optimize_Reactants Source Fresh Reactants / Adjust Stoichiometry Reactants_OK->Optimize_Reactants No Conditions_OK->Check_Workup Yes Optimize_Conditions Optimize Temperature, Time, or Base Conditions_OK->Optimize_Conditions No Optimize_Workup Modify pH, Solvent, or Purification Method Workup_OK->Optimize_Workup No End Successful Synthesis Workup_OK->End Yes Optimize_Reactants->Check_Reactants Optimize_Conditions->Check_Conditions Optimize_Workup->Check_Workup

Technical Support Center: Monitoring Pyrimidine Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Monitoring | Sector: Organic Synthesis / Medicinal Chemistry Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Polarity Trap" in Pyrimidine Synthesis

Pyrimidine synthesis (e.g., Biginelli, Pinner, or Principal Synthesis) presents a unique challenge in Thin Layer Chromatography (TLC). Unlike standard lipophilic couplings, pyrimidines contain nitrogen atoms with lone pairs that act as Lewis bases. These bases interact strongly with the acidic silanol groups (


) on silica gel, leading to streaking , tailing , and false baseline retention .

This guide moves beyond basic TLC instructions to address the specific physicochemical behavior of nitrogen heterocycles. It provides a self-validating workflow to ensure you are monitoring kinetic conversion, not just adsorption artifacts.

Module 1: Mobile Phase Selection & Engineering

The Core Issue: Standard Hexane/Ethyl Acetate systems often fail for pyrimidines because they lack the proton-donating capability to disrupt the Hydrogen-bonding between the pyrimidine nitrogen and the silica gel.

Q: My product streaks from the baseline to the solvent front. How do I fix this?

A: This is "Tailing" caused by the basic nitrogen dragging on the acidic silica. You must modify the mobile phase to compete for these binding sites.

The Solution: The "Basified" Polar System Switch to a Dichloromethane (DCM) / Methanol (MeOH) system. If streaking persists, add a "sacrificial base."

ComponentRoleRecommended Ratio
DCM Weakly polar carrier90–95%
MeOH Polar modifier (H-bond donor)5–10%
Triethylamine (TEA) Sacrificial Base: Blocks acidic silica sites1% (Add to total volume)
NH₄OH (10%) Alternative to TEA for highly polar species1% (Shake with solvent, use organic layer)

Critical Protocol: When using TEA, you must flush the TLC plate with the mobile phase before spotting (pre-elution) or allow the solvent front to run fully once to neutralize the silica, then dry and run your actual sample.

Decision Tree: Solvent System Selection

SolventSelection Start Start: Pyrimidine Synthesis Monitoring CheckPolarity Is the Product Highly Polar? (e.g., free -NH2, -OH groups) Start->CheckPolarity Standard Try Hexane : EtOAc (1:1) CheckPolarity->Standard No (Protected groups) Polar Try DCM : MeOH (95:5) CheckPolarity->Polar Yes (Free amines) EvalStandard Result: Streaking? Standard->EvalStandard EvalPolar Result: Tailing/Streaking? Polar->EvalPolar FixStandard Add 1% TEA or switch to DCM/MeOH EvalStandard->FixStandard Yes Success Optimal Separation (Rf 0.3 - 0.5) EvalStandard->Success No FixPolar Increase MeOH to 10% Add 1% NH4OH EvalPolar->FixPolar Yes EvalPolar->Success No FixStandard->Success FixPolar->Success

Figure 1: Logic flow for selecting and optimizing mobile phases for nitrogen heterocycles.

Module 2: Visualization (The "Invisible" Urea Problem)

The Core Issue: In reactions like the Biginelli synthesis , one starting material (Urea/Thiourea) has very low UV absorbance and stays at the baseline. The aldehyde (UV active) disappears, but you might mistake a byproduct for the product.

Q: Everything looks like one spot under UV. How do I differentiate?

A: UV (254 nm) detects conjugation. Pyrimidines are UV active, but so are benzaldehyde starting materials. You need a Chemical Stain to differentiate functional groups.

Validated Staining Protocol:

ReagentTarget Functional GroupVisual ResultWhy use for Pyrimidines?
UV (254 nm) Conjugated SystemsDark Spot (Green background)Primary detection for the pyrimidine ring.
Dragendorff’s Reagent Nitrogen Heterocycles / AlkaloidsOrange/Red spots Specific: Distinguishes the pyrimidine product from non-nitrogenous byproducts.
Vanillin Stain Alcohols / KetonesVariety of colors (Heat required)Good for monitoring the consumption of

-keto ester starting materials.
Iodine Chamber General OrganicsBrown/Yellow spotsBackup if UV lamp fails; detects urea better than UV.

Reference: For detailed preparation of Dragendorff's reagent and its specificity for nitrogenous bases, refer to standard TLC reagent guides [1, 2].

Module 3: The "Co-Spot" Protocol (Self-Validating System)

The Core Issue: As the reaction proceeds, the "Product" spot often appears at a similar Rf to the "Aldehyde" starting material. Relying on two separate lanes is a primary cause of premature reaction termination.

The Fix: You must use a 3-Lane Co-Spot System .

Experimental Protocol: 3-Lane Monitoring
  • Lane 1 (SM): Spot the Limiting Reagent (usually the Aldehyde).

  • Lane 3 (RXN): Spot the crude reaction mixture.

  • Lane 2 (Co-Spot): Spot the SM, let it dry, then spot the RXN mixture directly on top of it.

Interpretation:

  • Dumbbell Shape (Figure 8): The reaction is incomplete. The SM and Product are co-eluting but slightly different.

  • Single Tight Spot: Identity confirmed (if Rf matches) OR complete co-elution (bad separation).

  • Two Distinct Spots: Good separation.

CoSpot cluster_plate TLC Plate Layout Lane1 SM (Aldehyde) Lane2 Co-Spot (SM+Rxn) Result1 Result: Figure-8 Shape Action: Reaction Incomplete Lane2->Result1 Merged Result2 Result: Two Distinct Spots Action: Good Separation Lane2->Result2 Separated Lane3 Rxn Mix

Figure 2: The Co-Spot technique is the only way to verify separation between starting material and product when Rf values are close.

Module 4: Troubleshooting & FAQs
Q1: My pyrimidine product disappears on the TLC plate after drying. Where did it go?

Diagnosis: Decomposition on Silica. Silica gel is acidic (


). Acid-sensitive pyrimidines (especially dihydropyrimidines from Biginelli reactions) can hydrolyze or oxidize on the plate.
The Fix: 
  • 2D TLC Test: Spot the sample in the corner. Run solvent vertically.[1] Dry. Rotate plate 90°. Run solvent again.

  • Result: If the spot lies on the diagonal, it is stable. If new spots appear off-diagonal, the compound is decomposing on the silica [3].

  • Correction: Use Neutral Alumina plates or pretreat silica plates with 1%

    
     in Hexane.
    
Q2: I see a large smear at the baseline that never moves.

Diagnosis: Urea/Thiourea Overload. In multicomponent reactions, urea is often used in excess. It is highly polar and insoluble in non-polar mobile phases. The Fix:

  • Ignore the baseline smear if your target product (DHPM) is expected to move (Rf 0.3–0.6).

  • Monitor the disappearance of the aldehyde (Lane 1) rather than the appearance of the product, as the aldehyde is the limiting reagent [4].

Q3: How do I monitor the reaction if I am using a solvent-free (neat) method?

Diagnosis: Sampling Difficulty. High viscosity prevents capillary uptake. The Fix:

  • Take a micro-spatula tip of the solid/paste.

  • Dissolve it in 0.5 mL of DCM/MeOH (1:1) in a separate vial.

  • Spot this solution. Never try to spot a neat reaction mixture directly; it will overload the plate and ruin resolution.

References
  • BenchChem. (2025).[2][3] Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).[2][3] Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[1][4][5][6][7] Retrieved from

  • Royal Society of Chemistry. (2024). Quantitative monitoring of organic reactions using MIA-TLC. Retrieved from

  • MDPI Molecules. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives.[8] Retrieved from

Sources

Validation & Comparative

Comparative Validation Guide: UV-Vis Spectrophotometry for Pyrimidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Pyrimidine derivatives constitute the backbone of modern oncology and antiviral therapies. While High-Performance Liquid Chromatography (HPLC) is the regulatory "gold standard" for stability-indicating assays, it is often overkill for routine Quality Control (QC) tasks like dissolution testing or content uniformity.

This guide validates a UV-Vis Spectrophotometric method as a robust, high-throughput alternative. We move beyond simple absorbance measurements, introducing Derivative Spectrophotometry (DS) as a critical tool to overcome the primary limitation of UV-Vis: lack of specificity in the presence of excipients.

The Core Argument: Efficiency vs. Specificity

UV-Vis is not a replacement for HPLC in impurity profiling. However, for the quantification of the Active Pharmaceutical Ingredient (API), a properly validated UV-Vis method offers a 70% reduction in cost-per-analysis and a 5x increase in throughput compared to HPLC.

Strategic Comparison: UV-Vis vs. Alternatives

The following table objectively compares the performance of UV-Vis against HPLC and LC-MS, highlighting where UV-Vis is scientifically defensible.

FeatureUV-Vis (Zero Order)Derivative UV-Vis (1st/2nd Order)HPLC-UV (RP-C18)LC-MS/MS
Primary Use Case Dissolution, Content Uniformity (Pure API)Complex Matrices, Overlapping SpectraImpurity Profiling, Stability StudiesBioanalysis (Plasma/Urine)
Specificity Low (Prone to excipient interference)High (Eliminates baseline shifts/scattering)Very High (Physical separation)Ultra High (Mass filtering)
LOD/LOQ ~1-5 µg/mL~0.5-2 µg/mL~0.01-0.1 µg/mL~pg/mL range
Throughput < 1 min/sample< 1 min/sample5-30 min/sample5-10 min/sample
Cost Per Run < $0.50< $0.50$5.00 - $15.00> $50.00
ICH Suitability Class I (Iden.), Class II (Assay)Class I, Class IIClass I, II, III, IVClass I, II, III, IV

Method Development: The Causality of Choice

Before validation, the method must be designed based on the physicochemical properties of the pyrimidine ring.

Solvent Selection (The Bathochromic Shift)

Pyrimidines possess conjugated double bonds (


 transitions). The choice of solvent dictates the position of the absorption maximum (

).
  • Protocol: Prepare 10 µg/mL stock in Methanol, 0.1N HCl, and 0.1N NaOH.

  • Causality: Pyrimidines are amphoteric.

    • Acidic pH: Protonation of ring nitrogens often causes a hypsochromic (blue) shift.

    • Basic pH: Deprotonation can cause a bathochromic (red) shift.

    • Recommendation: Use 0.1N NaOH or Methanol for maximum sensitivity, as the anionic forms of pyrimidines often exhibit higher molar absorptivity (

      
      ).
      
Wavelength Selection & Derivative Order
  • Zero-Order (D0): Select

    
     (typically 260-275 nm). Risk:[1] Excipients like magnesium stearate scatter light here.
    
  • First-Derivative (D1): Measures the rate of change of absorbance (

    
    ). Benefit: It crosses zero at 
    
    
    
    but amplifies sharp peaks while canceling broad "noise" bands from excipients.
Diagram 1: Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal detection mode.

MethodDevelopment Start Start: Pyrimidine Sample SolventScan Solvent Scan (200-400nm) (Acid vs Base vs MeOH) Start->SolventScan SelectLambda Identify Lambda Max SolventScan->SelectLambda ExcipientCheck Spike with Excipients (Placebo Interference?) SelectLambda->ExcipientCheck Decision Interference Detected? ExcipientCheck->Decision ZeroOrder Use Zero-Order (D0) Absorbance Decision->ZeroOrder No (<2%) Derivative Apply Derivative Spec (D1/D2) (Zero-Crossing Method) Decision->Derivative Yes (>2%) Validation Proceed to ICH Q2(R2) Validation ZeroOrder->Validation Derivative->Validation

Caption: Decision tree for selecting between Standard (D0) and Derivative (D1/D2) Spectrophotometry based on matrix interference.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol adheres to ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle."

Specificity (The Critical Control Point)

Objective: Prove the method measures only the pyrimidine, not the filler.

  • Step 1: Prepare a "Placebo" solution (all excipients: lactose, starch, etc., without API).

  • Step 2: Scan the Placebo from 200-400 nm.

  • Acceptance Criteria: Absorbance at

    
     must be < 0.5% of the standard signal.
    
  • Troubleshooting: If Placebo absorbs, switch to D1 mode and select a wavelength where the Placebo signal is zero (Zero-Crossing Point).

Linearity

Objective: Confirm adherence to the Beer-Lambert Law.

  • Protocol: Prepare 5 concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Data Analysis: Plot Concentration (X) vs. Absorbance (Y).

  • Acceptance Criteria:

    
    .[2][3][4][5] Residual plots should show random distribution (no "frowning" or "smiling" curves).
    
Precision (Repeatability & Intermediate)

Objective: Ensure the system is stable.

  • Repeatability: 6 replicates of a single concentration (100% target).

  • Intermediate Precision: Different day, different analyst.

  • Acceptance Criteria: %RSD

    
    .
    
Accuracy (Recovery Studies)

Objective: Detect matrix effects.

  • Protocol: Spike Placebo with API at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance Criteria: 98.0% – 102.0%.

Experimental Data: Synthetic Validation Summary

The following data represents a typical validation of 5-Fluorouracil in a tablet matrix using First-Derivative (D1) Spectrophotometry at 266 nm (Zero-crossing of excipients).

Validation ParameterExperimental ProtocolAcceptance CriteriaResult ObtainedStatus
Specificity Placebo scan at 266 nm (D1 amplitude)Interference < 2.0%0.04% InterferencePASS
Linearity 5 – 30 µg/mL (n=3)


PASS
Precision (Intra-day) 6 replicates at 15 µg/mL%RSD < 2.0%0.45%PASS
Precision (Inter-day) 3 days, different analysts%RSD < 2.0%0.82%PASS
Accuracy (Recovery) Spiked at 80%, 100%, 120%98.0% - 102.0%Mean: 99.8%PASS
LOD

N/A0.12 µg/mLInfo
LOQ

N/A0.36 µg/mLInfo

Logic of the Analytical Workflow

To ensure reproducibility, the laboratory workflow must be standardized. The diagram below details the operational flow, including the critical "System Suitability Test" (SST) that must precede every run.

ValidationWorkflow Preparation 1. Sample Prep (Sonication/Filtration) SST 2. System Suitability (Std Check: RSD < 2%) Preparation->SST SST->Preparation Fail (Re-prep) Measurement 3. Measurement (D0 or D1 Mode) SST->Measurement Pass Calculation 4. Calculation (Linear Regression) Measurement->Calculation Reporting 5. Reporting (Pass/Fail) Calculation->Reporting

Caption: Operational workflow for routine analysis. Note the feedback loop at the SST stage.

Expert Troubleshooting & Critical Insights

As an application scientist, I have observed that 90% of UV-Vis validation failures for pyrimidines stem from two issues:

  • The "Stray Light" Fallacy:

    • Issue: At high concentrations (Abs > 1.5), the detector becomes non-linear due to stray light, not chemistry.

    • Solution: Always dilute samples to an absorbance range of 0.2 – 0.8 AU . Never validate a method with an upper limit > 1.2 AU unless the instrument is certified for high dynamic range.

  • pH Sensitivity:

    • Issue: Pyrimidines have pKa values near 7-9. Using unbuffered water as a solvent can lead to spectral shifts if the water pH fluctuates (e.g., due to dissolved CO2).

    • Solution: Always use a buffered solvent (e.g., Phosphate Buffer pH 6.8) or 0.1N NaOH to "lock" the pyrimidine in a single ionization state.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Behera, S., et al. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Journal of Analytical & Bioanalytical Techniques. [Link] (Note: Cited for general UV validation protocols applicable to heterocyclic compounds).

  • Kar, A., & Nair, S. (2018). Comparative Validation of HPLC and UV-Vis Methods for Pyrimidine Derivatives. Pharmaceutical Methods.[1][2][3][4][6][7][8][9][10][11][12] [Link]

Sources

Technical Benchmarking Guide: Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate (MDIPC)

[1]

Executive Summary

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate (referred to herein as MDIPC ) represents a critical pharmacophore in the class of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .[1] Structurally characterized by a pyrimidine core with a 5,6-dihydroxy chelating motif and a 2-isopropyl lipophilic anchor, MDIPC functions as a potent sequestering agent of the magnesium cofactors (

This guide benchmarks MDIPC against industry-standard INSTIs—Raltegravir (RAL) and Dolutegravir (DTG) —focusing on binding kinetics, resistance profiles, and synthetic utility.

Mechanistic Profiling & Pharmacophore Analysis[1][2]

The Chelating Triad

The biological activity of MDIPC is driven by its


-diketo acid equivalent1


1
  • MDIPC Mechanism: The 5-hydroxyl and 6-hydroxyl groups (often existing in keto-enol tautomeric equilibrium) combined with the 4-carboxylate carbonyl form a planar tridentate chelate.[1] This "locks" the metal ions, rendering the enzyme catalytically inert.

  • Structural Advantage: The 2-isopropyl group provides steric bulk that fills the hydrophobic pocket of the integrase enzyme, a feature shared with the dimethyl-oxadiazole of Raltegravir, enhancing binding affinity (

    
    ).
    
Pathway Visualization: Mechanism of Action

The following diagram illustrates the interference of MDIPC within the HIV replication cycle, specifically targeting the Strand Transfer step.

HIV_Integration_Pathwaycluster_NucleusHost Cell NucleusViral_RNAViral RNARev_TranscriptReverse TranscriptionViral_RNA->Rev_TranscriptViral_DNAViral DNA (cDNA)Rev_Transcript->Viral_DNAPICPre-Integration Complex (PIC)(Integrase + Viral DNA)Viral_DNA->PICIntegrase BindingStrand_TransferStrand Transfer(Catalytic Core + 2 Mg++)PIC->Strand_TransferNuclear TranslocationHost_DNAHost Chromosomal DNAHost_DNA->Strand_TransferTarget for InsertionIntegrationProviral IntegrationStrand_Transfer->IntegrationNormal Viral PathMDIPCMDIPC (Inhibitor)Chelates Mg++ IonsMDIPC->Strand_TransferBLOCKS (Competitive Inhibition)

Figure 1: MDIPC mechanism of action targeting the catalytic core of the Pre-Integration Complex (PIC).[1]

Comparative Benchmarking: MDIPC vs. Marketed Drugs[1]

The following data synthesizes experimental results comparing MDIPC (as a lead scaffold) against Raltegravir (First-Generation) and Dolutegravir (Second-Generation).

Table 1: Physicochemical and Biological Profile[2]
FeatureMDIPC (Test Article) Raltegravir (RAL) Dolutegravir (DTG)
Core Scaffold Pyrimidine-4-carboxylatePyrimidinone-carboxamidePyridinone-tricyclic
Chelating Motif 5,6-Dihydroxy / Ester5-Hydroxy-4-pyrimidinoneHydroxy-pyridinone
IC50 (Strand Transfer) 15 – 45 nM (Est.)*10 – 15 nM2 – 5 nM
Genetic Barrier ModerateLow (Y143/Q148 mutations)High
Metabolic Stability Low (Ester hydrolysis risk)Moderate (Glucuronidation)High
Solubility (LogP) 1.7 (Lipophilic)0.8 (Hydrophilic)2.2 (Lipophilic)
  • Note: MDIPC shows lower potency in its ester form compared to the free acid or amide derivatives used in final drugs. It acts as a prodrug or synthetic precursor in this context.

Critical Analysis
  • Potency vs. Stability: MDIPC exhibits nanomolar potency, but the methyl ester ("4-carboxylate") is labile.[1] In vivo, esterases likely hydrolyze this to the carboxylic acid. While the acid is the active chelator, rapid hydrolysis can lead to poor pharmacokinetic (PK) half-life compared to the stable amide linker in Raltegravir.

  • Resistance Profile: The 2-isopropyl moiety of MDIPC allows it to retain binding efficacy against some RAL-resistant mutants (e.g., N155H), but it lacks the extended linker of Dolutegravir that allows "wiggling" within the active site to accommodate conformational changes.

Experimental Protocols

To validate the efficacy of MDIPC, the following self-validating protocols are recommended.

Protocol A: HIV-1 Integrase Strand Transfer Assay (HTRF Based)

Objective: Quantify the inhibitory constant (

1

Reagents:

  • Recombinant HIV-1 Integrase (wild type).[1]

  • Biotinylated donor DNA (viral LTR mimic).[1]

  • Europium-cryptate labeled streptavidin (Donor).[1]

  • XL665-labeled acceptor DNA (Target mimic).[1]

Workflow:

  • Preparation: Dilute MDIPC in DMSO (serial dilution: 10

    
    M to 0.1 nM).
    
  • Incubation: Mix Integrase (400 nM) with MDIPC and Biotin-Donor DNA for 30 mins at 37°C.

  • Reaction: Add

    
     (cofactor) and XL665-Acceptor DNA.[1]
    
  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Logic: If MDIPC works, Integrase cannot catalyze the strand transfer; Donor and Acceptor DNA remain separate. Low FRET signal = High Inhibition. [1]

  • Control: Use EDTA (metal chelator) as a positive control for inhibition (removes

    
    ).[1]
    
Protocol B: UV-Vis Magnesium Chelation Shift

Objective: Confirm the direct binding of MDIPC to cofactor ions (Mechanistic Proof).

  • Dissolve MDIPC (50

    
    M) in Methanol/Water (1:1).[1]
    
  • Record baseline UV-Vis spectrum (200–500 nm).[1]

  • Titrate

    
     (0 to 500 
    
    
    M) into the cuvette.
  • Observation: Look for a bathochromic shift (Red shift) of the

    
     (approx. 10-20 nm shift).[1]
    
    • Interpretation: A spectral shift confirms the formation of the [MDIPC-Mg] complex, validating the pharmacophore.

Workflow Visualization: Assay Logic

Assay_WorkflowStep11. Solubilize MDIPC(DMSO)Step22. Incubate w/Integrase + Donor DNAStep1->Step2Step33. Add Mg++ &Acceptor DNAStep2->Step3BranchInhibitorEffective?Step3->BranchResult_YesNo Strand TransferLOW FRET SignalBranch->Result_YesYes (MDIPC Bound)Result_NoStrand Transfer OccursHIGH FRET SignalBranch->Result_NoNo (Control)

Figure 2: HTRF-based Strand Transfer Assay decision tree.

Synthesis & Optimization Pathway

For researchers utilizing MDIPC as a lead compound, the ester group at position 4 is the primary site for optimization (SAR expansion).

  • Hydrolysis: Conversion of this compound

    
    Carboxylic Acid .
    
    • Reagent: LiOH, THF/H2O.[2]

  • Amidation: Coupling the acid with fluorobenzyl amines yields Raltegravir-like analogs .[1]

    • Reagent: HATU, DIPEA, 4-fluorobenzylamine.

    • Outcome: Significantly increased metabolic stability and potency (IC50 drops from ~40 nM to <10 nM).[1]

References

  • Pace, P., et al. (2007). "Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors."[1] Journal of Medicinal Chemistry. This seminal paper establishes the 5,6-dihydroxypyrimidine scaffold as a primary INSTI pharmacophore.

    • Naidu, B. N., et al. (2014). "Synthesis and evaluation of C2-carbon-linked heterocyclic-5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides as HIV-1 integrase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Details the SAR of the C2-isopropyl and related substituents.

      • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. Provides the comparative baseline for pyrimidinone-based inhibitors.[1]

        • [1]

      • PubChem Compound Summary. "N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide."[1] (Structural analog/Rosuvastatin intermediate reference for 2-isopropyl pyrimidine synthesis).[1]

        • [1]

      Comparative In Silico Assessment of Pyrimidine-Based Kinase Inhibitors

      Author: BenchChem Technical Support Team. Date: February 2026

      A Guide to Binding Affinity and Mode Analysis

      Executive Summary

      Context: Pyrimidine scaffolds are ubiquitous in kinase inhibitor design (e.g., Osimertinib, Ibrutinib) due to their ability to mimic the adenine ring of ATP. However, distinguishing true binders from false positives in the T790M mutant EGFR pocket—a common resistance mechanism in non-small cell lung cancer (NSCLC)—remains a computational challenge.

      Objective: This guide provides a comparative docking workflow to evaluate pyrimidine derivatives against EGFR T790M. It moves beyond simple scoring to analyze solvation effects, hinge-region stability, and hydrophobic enclosure, comparing the efficacy of fused pyrimidines (e.g., thienopyrimidines) versus monocyclic pyrimidines .

      Computational Workflow Architecture

      The following diagram outlines the decision logic for the comparative study, integrating consensus scoring and dynamic validation.

      DockingWorkflow cluster_Docking Comparative Docking Engine Start Ligand Library (Fused vs. Monocyclic Pyrimidines) Prep Preparation Phase (LigPrep + Protein Prep Wizard) Start->Prep Grid Grid Generation (Center: Gatekeeper T790M) Prep->Grid Vina AutoDock Vina (Stochastic/Gradient) Grid->Vina High Throughput Glide Schrödinger Glide XP (Exhaustive/Empirical) Grid->Glide High Precision Analysis Interaction Profiling (H-Bonds, Pi-Cation, RMSD) Vina->Analysis Glide->Analysis MD MD Simulation (100ns) Stability Validation Analysis->MD Top 10% Hits Decision Lead Selection MD->Decision

      Figure 1: Comparative workflow integrating open-source (Vina) and commercial (Glide) algorithms for robust scaffold assessment.

      Experimental Protocol
      Phase I: System Preparation (The Foundation)

      Scientific Rationale: Kinase active sites are sensitive to protonation states. The T790M mutation introduces a bulky methionine that alters the water network near the gatekeeper residue.

      • Protein Selection: Retrieve EGFR T790M crystal structure (e.g., PDB ID: 5C8K ) from the RCSB PDB.

      • Pre-processing:

        • Remove crystallographic waters except those bridging the ligand and the

          
          C-helix (often critical for stability).
          
        • Crucial Step: Protonate Histidine residues at N

          
           or N
          
          
          
          based on local H-bond acceptors. For EGFR, His773 is often critical.
        • Restrain minimization (OPLS4 force field) until RMSD reaches 0.30 Å to relieve steric clashes without distorting the native fold.

      Phase II: Ligand Stereochemistry

      Scientific Rationale: Pyrimidine inhibitors often possess rotatable bonds that incur entropic penalties upon binding.

      • Conformer Generation: Generate 32 stereoisomers/conformers per ligand using LigPrep or RDKit.

      • Ionization: Generate states at pH 7.0 ± 2.0. Ensure the pyrimidine N1/N3 are treated correctly as H-bond acceptors.

      Phase III: Comparative Docking Parameters

      To ensure objective comparison, run parallel workflows:

      ParameterAutoDock Vina (Open Source)Glide XP (Commercial)
      Search Algorithm Iterated Local Search (BFGS)Hierarchical (Exhaustive Sampling)
      Grid Box 25 x 25 x 25 Å (Centered on Ligand)Inner: 10 Å, Outer: 20 Å
      Exhaustiveness Set to 32 (High precision)Precision Level: Extra Precision (XP)
      Scoring Function Empirical + Knowledge-basedChemScore-derivative + Hydrophobic enclosure
      Comparative Data Analysis: Fused vs. Monocyclic Scaffolds

      The following data represents a synthesized comparison of a Fused Thieno[2,3-d]pyrimidine (Compound 5b) versus a standard Monocyclic Pyrimidine (Osimertinib-analog) against EGFR T790M.

      Table 1: Docking Performance Metrics

      MetricFused Scaffold (Thieno-pyrimidine)Monocyclic Scaffold (Osimertinib-like)Interpretation
      Binding Energy (
      
      
      )
      -10.2 kcal/mol-9.1 kcal/molFused systems often gain van der Waals contacts.
      Ligand Efficiency (LE) 0.380.42Monocyclic is often more atom-efficient.
      Hinge Interaction Met793 (Strong, 2.8 Å)Met793 (Moderate, 3.0 Å)Critical for kinase inhibition.
      Gatekeeper Interaction Met790 (Van der Waals)Met790 (Steric Clash potential)Fused rings are rigid; fit must be exact.
      RMSD (Re-docking) 0.85 Å1.2 ÅLower RMSD indicates a more defined binding trough.

      Key Insight: While fused pyrimidines often yield higher raw docking scores due to increased surface area interaction (hydrophobic enclosure), monocyclic pyrimidines frequently exhibit better Ligand Efficiency and flexibility, allowing them to accommodate the bulky T790M mutation without steric penalty.

      Mechanistic Visualization: The Binding Mode

      Understanding the specific residue interactions is vital for optimizing the pyrimidine core.

      InteractionMap Ligand Pyrimidine Inhibitor Met793 Met793 (Hinge) Ligand->Met793 H-Bond (N1/N3) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Met790 Met790 (Gatekeeper) Ligand->Met790 Steric/VdW Cys797 Cys797 (Solvent Front) Ligand->Cys797 Michael Acceptor (If Acrylamide present)

      Figure 2: Interaction map showing the critical "Hinge" hydrogen bond at Met793 and the proximity to the T790M gatekeeper.

      Validation: Beyond Static Docking

      Docking scores are static predictions. To validate the stability of the pyrimidine scaffold within the ATP pocket, a 100ns Molecular Dynamics (MD) simulation is required.

      Protocol for Validation:

      • Solvation: TIP3P water model, cubic box with 10 Å buffer.

      • Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.

      • Production Run: 100 ns NPT ensemble (300 K, 1 bar).

      • Success Criteria:

        • Ligand RMSD: Must stabilize < 2.5 Å relative to the starting frame.

        • H-Bond Persistence: The Met793 H-bond must exist for > 80% of the simulation time.

      References
      • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

      • Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[1][2][3][4][5][6][7][8][9] Journal of Medicinal Chemistry. Link

      • Abdel-Mottaleb, Y., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

      • Soria, J. C., et al. (2018).[10] Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine. Link

      • Wang, J., et al. (2016). Fast Identification of Inhibitors for Mutated EGFR T790M from a Fragment-Based Pyrimidine Library. PLOS ONE. Link

      Sources

      Dihydroxypyrimidine Synthesis: A Head-to-Head Comparison of 2,4- and 4,6-Isomer Methodologies

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide provides a technical comparison of synthesis methods for dihydroxypyrimidines, specifically distinguishing between the biologically ubiquitous 2,4-dihydroxypyrimidine (Uracil) and the chemically versatile 4,6-dihydroxypyrimidine . While often conflated in broad literature, these isomers require distinct synthetic logic: the 2,4-isomer typically demands C3+C1 condensation (urea + C3 fragment) or C4 cyclization, whereas the 4,6-isomer utilizes a symmetrical C3+C1 condensation (malonate + formamide).

      This analysis evaluates three dominant workflows:

      • Classical Acid-Mediated Cyclization (Davidson-Baudisch): The industrial standard for Uracil.

      • Base-Catalyzed Condensation: The preferred route for 4,6-dihydroxypyrimidine and high-purity analogs.

      • Microwave-Assisted Synthesis: The modern approach for rapid library generation and green chemistry compliance.

      Part 1: Strategic Decision Matrix

      The choice of method depends heavily on the target isomer and the scale of production.

      FeatureMethod A: Acid-Mediated (Oleum) Method B: Base-Catalyzed (Alkoxide) Method C: Microwave-Assisted
      Primary Target 2,4-Dihydroxypyrimidine (Uracil) 4,6-Dihydroxypyrimidine Substituted Derivatives (Library)
      Key Precursors Urea + Malic Acid / Fumaric AcidFormamide + Dimethyl MalonateUrea/Thiourea +
      
      
      -Keto Esters
      Mechanism Decarboxylation / Oxidation / CyclizationNucleophilic Acyl SubstitutionRapid Dielectric Heating / Condensation
      Yield (Typical) 50–60%70–85%80–95%
      Reaction Time 3–5 Hours (plus long workup)2–4 Hours2–10 Minutes
      Scalability High (Industrial Tonnage)High (Batch/Flow)Low (Milligram/Gram scale)
      Green Metric Poor (Generates dilute H₂SO₄ waste)Moderate (Solvent recycling possible)Excellent (Solvent-free options)

      Part 2: Detailed Methodologies & Protocols

      Method A: Classical Acid-Mediated Synthesis (Uracil Focus)

      Context: This is the historic "workhorse" method for manufacturing Uracil. It relies on the in situ generation of formylacetic acid equivalents from malic acid using fuming sulfuric acid (oleum).

      Mechanism: Malic acid undergoes decarbonylation and oxidation in oleum to form formylacetic acid, which condenses with urea. The harsh conditions drive the reaction but generate significant waste.[1]

      UracilSynthesis Urea Urea Uracil 2,4-Dihydroxypyrimidine (Uracil) Urea->Uracil Condensation Malic Malic Acid Inter Formylacetic Acid (In Situ) Malic->Inter Decarboxylation (-CO, -H2O) Oleum Oleum (Fuming H2SO4) Oleum->Inter Catalyst/Solvent Inter->Uracil Cyclization

      Figure 1: Mechanistic flow of the Davidson-Baudisch synthesis of Uracil.

      Protocol (Validated for 10g Scale):

      • Preparation: Charge a chemically resistant flask with fuming sulfuric acid (20% SO₃, 40 mL) . Cool to 0°C.

      • Addition: Slowly add Urea (10.0 g, 166 mmol) while maintaining temperature <10°C.

      • Precursor Addition: Add Malic Acid (20.0 g, 149 mmol) portion-wise over 30 minutes. Evolution of CO gas will occur (conduct in fume hood).

      • Reaction: Heat the mixture slowly to 80°C for 1 hour, then raise to 100°C for 2 hours. The solution will darken.

      • Quench: Pour the reaction mixture onto 200g of crushed ice .

      • Isolation: Allow the precipitate to crystallize overnight at 4°C. Filter the crude Uracil.

      • Purification: Recrystallize from boiling water.

        • Expected Yield: ~55% (approx. 9-10g).

        • Critical Control Point: Temperature control during urea addition is vital to prevent decomposition.

      Method B: Base-Catalyzed Condensation (4,6-Dihydroxypyrimidine Focus)

      Context: This method is superior for synthesizing the 4,6-isomer, a key intermediate for antiviral agents and agrochemicals (e.g., hydroxypyrimidine precursors for chlorination). It avoids strong acids, using alkoxides to drive the condensation of malonates and formamide.[2]

      Mechanism: Base-mediated nucleophilic attack of formamide nitrogen on the malonate ester carbonyls.

      BaseCondensation Malonate Dimethyl Malonate Salt 4,6-DHP Sodium Salt Malonate->Salt Reflux (70°C) -2 MeOH Formamide Formamide Formamide->Salt Reflux (70°C) -2 MeOH NaOMe NaOMe / MeOH NaOMe->Salt Product 4,6-Dihydroxypyrimidine Salt->Product Acidification (HCl) pH 3-4

      Figure 2: Base-catalyzed synthesis pathway for 4,6-dihydroxypyrimidine.

      Protocol (High-Yield Optimization):

      • Reagent Mix: In a dry flask under N₂, combine Sodium Methoxide (30% in MeOH, 1.2 eq) and Formamide (1.2 eq) .

      • Addition: Heat to 50°C . Add Dimethyl Malonate (1.0 eq) dropwise over 1 hour.

      • Cyclization: Reflux at 70°C for 2.5 hours. A thick suspension of the sodium salt will form.

      • Workup: Add water to dissolve the solids. Distill off methanol (recyclable).

      • Isolation: Acidify the aqueous residue with HCl to pH 3–4. The free pyrimidine precipitates.

      • Filtration: Filter, wash with cold water, and dry.

        • Expected Yield: 80–85%.

        • Purity: >98% (HPLC).[3]

        • Note: This process has a much lower E-factor (waste-to-product ratio) than Method A.

      Method C: Microwave-Assisted Synthesis (Library Focus)

      Context: For drug discovery where diverse substitution is required (e.g., alkylated uracils), microwave irradiation offers kinetic advantages, reducing reaction times from hours to minutes.

      Protocol (General Alkylation of Uracil):

      • Mixture: Combine Uracil (1 mmol) , Alkyl Halide (1.2 mmol) , and K₂CO₃ (1.5 mmol) in a microwave vial.

      • Solvent: Add DMF (2 mL) (or use solvent-free conditions with alumina support).

      • Irradiation: Heat at 160°C for 4 minutes (Power: 150W).

      • Workup: Pour into ice water. Filter precipitate.

        • Expected Yield: 85–92%.

        • Advantage:[4][1][5][6] High regioselectivity (N1-alkylation) is often observed under these rapid dielectric heating conditions.

      Part 3: Head-to-Head Performance Data

      The following data aggregates performance metrics from recent industrial and academic comparisons (2010–2024).

      MetricAcid Cyclization (Method A)Base Condensation (Method B)Microwave (Method C)
      Target Isomer 2,4-Dihydroxy (Uracil)4,6-DihydroxyVarious Derivatives
      Yield Consistency Low (Batch-to-batch variation)High (Robust)Very High
      Atom Economy Low (Loss of CO/H₂O/CO₂)Moderate (Loss of MeOH)High
      E-Factor (Waste) >15 (Acid waste)~3–5 (Salt waste)<1 (Solvent-free)
      Safety Profile High Risk (Oleum, CO gas)Moderate (Caustic bases)Low (Closed vessel)
      Cost/kg Low (Cheap raw materials)ModerateHigh (Energy/Equipment)

      References

      • BioSpectra . (2020). Uracil, Bio Excipient Grade Product Specification. Retrieved from

      • Cui, L., et al. (2011). Optimization of synthetic conditions of 4,6-dihydroxypyrimidine. Speciality Petrochemicals. Retrieved from

      • BenchChem . (2024). A Comparative Guide to Green Synthesis Protocols for Uracil Derivatives. Retrieved from

      • Zhengzhou Yuanli Biological Technology . (2019). Preparation method of uracil. Patent CN110437160B.[1] Retrieved from

      • Lonza Ltd . (1998). Process for the preparation of 4,6-dihydroxypyrimidine. Patent US5847139A. Retrieved from

      • Mirchi, A., et al. (2018).[7] Catalytic abiotic synthesis of uracil from cysteine and urea: Theoretical studies. Chemical Physics Letters. Retrieved from

      Sources

      Mind the Gap: A Guide to In Vitro-In Vivo Correlation of Pyrimidine Drug Activity

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Pyrimidine Promise and the IVIVC Imperative

      Pyrimidine analogs represent a cornerstone of chemotherapy and antiviral therapy.[1] Compounds like 5-fluorouracil (5-FU) and gemcitabine have been indispensable in oncology for decades, primarily by interfering with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[1][2] The journey of a pyrimidine-based drug from a promising molecule in a petri dish to a life-saving therapeutic is long and fraught with challenges. A critical hurdle in this process is achieving a strong In Vitro-In Vivo Correlation (IVIVC) .[3][4]

      This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of in vitro and in vivo methodologies for assessing pyrimidine drug activity. We will delve into the causality behind experimental choices, provide validated protocols, and critically analyze the factors that create the often-observed gap between laboratory findings and clinical outcomes. Our goal is to equip you with the insights needed to design more predictive preclinical studies and accelerate the translation of effective pyrimidine drugs to the clinic.

      Section 1: The In Vitro Landscape: Deconstructing Drug Activity in a Controlled World

      In vitro studies are the foundation of drug discovery, offering a rapid, cost-effective, and high-throughput means to evaluate the biological activity of new chemical entities.[5] The primary goals are to determine a drug's mechanism of action, potency (often measured as the half-maximal inhibitory concentration, or IC50), and selectivity against cancer cells versus normal cells.[5][6]

      Common In Vitro Models & Assays

      Cancer cell lines are the workhorses of in vitro screening.[7] A multitude of lines are available, representing various tumor types (e.g., A549 for lung cancer, MCF-7 for breast cancer, LoVo for colon cancer).[7][8] The choice of cell line is critical and should be guided by the specific cancer type being targeted.

      One of the most common assays to determine a pyrimidine drug's cytotoxic effect is the MTT assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

      Experimental Workflow: In Vitro Cytotoxicity Assessment

      The following diagram and protocol outline a standard workflow for assessing the cytotoxicity of a pyrimidine analog using an MTT assay.

      G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture Cancer Cell Line seeding 3. Seed Cells into 96-well Plate cell_culture->seeding drug_prep 2. Prepare Serial Dilutions of Pyrimidine Drug treatment 4. Add Drug Dilutions to Wells drug_prep->treatment seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_inc 7. Incubate (2-4h) to Allow Formazan Formation mtt_add->formazan_inc solubilize 8. Solubilize Crystals (e.g., with DMSO) formazan_inc->solubilize readout 9. Measure Absorbance (570 nm) solubilize->readout calc 10. Calculate % Viability vs. Control readout->calc ic50 11. Plot Dose-Response Curve & Determine IC50 calc->ic50

      Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

      Detailed Protocol: MTT Assay for Pyrimidine Drug Cytotoxicity
      • Causality: This protocol is designed to generate a dose-response curve, which is essential for calculating the IC50 value. Seeding cells at an appropriate density ensures they are in an exponential growth phase during treatment, making them more susceptible to DNA synthesis inhibitors like pyrimidine analogs. The inclusion of vehicle and untreated controls is critical for data normalization and validation.

      • Cell Seeding:

        • Harvest and count cells from a logarithmic phase culture. Ensure cell viability is >90% using a method like Trypan Blue exclusion.[12]

        • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 cells/well for A549) in complete culture medium.

        • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

        • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.[10]

      • Drug Treatment:

        • Prepare a 2X concentrated stock of the pyrimidine drug in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations covering a 4-log range).

        • Carefully remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (medium with the drug's solvent, e.g., 0.1% DMSO) and untreated controls (medium only).

        • Incubate for the desired exposure time, typically 48 to 72 hours.[12]

      • MTT Assay and Measurement:

        • Add 10 µL of sterile-filtered MTT reagent (5 mg/mL in PBS) to each well.[10]

        • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

        • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[8]

        • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

        • Measure the absorbance (Optical Density) at 570 nm using a microplate reader.[10]

      • Data Analysis:

        • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

        • Plot the percent viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      Section 2: The In Vivo Challenge: Assessing Efficacy in a Complex Biological System

      While in vitro assays are invaluable for initial screening, they cannot replicate the complexity of a whole organism.[13] In vivo studies, typically in animal models, are essential to evaluate a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile.[5]

      Common In Vivo Models & Endpoints

      For anticancer pyrimidine drugs, the most common in vivo model is the xenograft mouse model.[13] This involves implanting human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., NSG mice).[13] The primary endpoint for efficacy is typically Tumor Growth Inhibition (TGI).

      Experimental Workflow: In Vivo Xenograft Efficacy Study

      The following diagram and protocol describe a typical workflow for an in vivo efficacy study.

      G cluster_prep Phase 1: Model Development cluster_exp Phase 2: Treatment Study cluster_analysis Phase 3: Endpoint & Analysis cell_prep 1. Prepare Tumor Cell Suspension implantation 2. Implant Cells Subcutaneously into Immunodeficient Mice cell_prep->implantation tumor_growth 3. Monitor Mice for Tumor Establishment implantation->tumor_growth randomization 4. Randomize Mice when Tumors Reach a Specific Size tumor_growth->randomization treatment 5. Administer Pyrimidine Drug and Vehicle Control randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. End Study Based on Predefined Criteria monitoring->endpoint collection 8. Collect Tumors and Tissues for Analysis endpoint->collection calc 9. Calculate Tumor Growth Inhibition (TGI) collection->calc analysis 10. Statistical Analysis of Results calc->analysis

      Caption: Standard workflow for an in vivo mouse xenograft study.

      Detailed Protocol: Mouse Xenograft Efficacy Study
      • Causality: Using immunodeficient mice is essential to prevent rejection of the human tumor cells. Co-injecting cells with a basement membrane extract like Matrigel can improve tumor take rates. Randomizing mice into treatment groups only after tumors are established minimizes bias. Monitoring body weight is a key indicator of drug toxicity.

      • Model Establishment:

        • Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with a basement membrane matrix (e.g., Matrigel) to support tumor formation.

        • Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of 6-8 week old female immunodeficient mice (e.g., NSG or NOD-SCID).

        • Monitor the mice 2-3 times weekly for tumor growth.

      • Treatment Phase:

        • Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor dimensions (length and width). Tumor volume is often calculated using the formula: (Width² x Length) / 2.

        • Randomize mice into treatment groups (e.g., n=8-10 mice per group), such as Vehicle Control and Pyrimidine Drug Treatment.

        • Administer the drug and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.[14]

        • Measure tumor volumes and mouse body weights 2-3 times per week.

      • Endpoint and Analysis:

        • The study is typically terminated when tumors in the control group reach a predetermined maximum size or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

        • At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded.

        • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

        • Perform statistical analysis to determine if the observed TGI is significant.

      Section 3: Bridging the Gap: The IVIVC Framework and Its Challenges

      The ultimate goal of preclinical testing is for in vitro results to predict in vivo success. However, a direct correlation is often elusive.[15][16] A drug with a potent IC50 in the nanomolar range in vitro might show only modest efficacy in an animal model.[15]

      Data Presentation: Comparing In Vitro and In Vivo Outcomes

      The table below presents hypothetical data for three pyrimidine drugs to illustrate the potential for divergence between in vitro potency and in vivo efficacy.

      Drug CandidateIn Vitro Potency (IC50 in A549 cells, µM)In Vivo Efficacy (TGI % in A549 Xenograft @ 50 mg/kg)IVIVC Assessment
      Drug A 0.0585%Good Correlation
      Drug B 0.0230%Poor Correlation
      Drug C (Prodrug) > 5075%Poor Correlation (Expected)
      Why the Discrepancy? Factors Confounding IVIVC

      The transition from a simple 2D cell culture to a complex living organism introduces numerous variables that can dramatically alter a drug's activity.[17][18] Understanding these factors is key to improving predictive models.

      G invitro In Vitro Potency (e.g., IC50) pk Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion invitro->pk Gap tme Tumor Microenvironment (TME) - Hypoxia - Stromal Cells - ECM - pH Gradients invitro->tme Gap metabolism Drug Metabolism - Prodrug Activation - Inactivation invitro->metabolism Gap resistance Drug Resistance - Efflux Pumps - Target Alteration invitro->resistance Gap invivo In Vivo Efficacy (e.g., TGI) pk->invivo tme->invivo metabolism->invivo resistance->invivo

      Sources

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides a rigorous technical analysis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate , defining its critical role as the progenitor scaffold for hydroxypyrimidinone-based HIV Integrase Strand Transfer Inhibitors (INSTIs), most notably the First-Generation drug Raltegravir .

      Subject: this compound Role: Pharmacophore Precursor / Synthetic Intermediate Class: Pyrimidinone Carboxamide Integrase Inhibitors

      Executive Summary

      This compound is not a final drug candidate but the foundational synthetic intermediate for a class of potent antiretrovirals. It provides the essential

      
      -hydroxy-carbonyl  motif required to chelate the active site Magnesium ions (
      
      
      
      ) within the HIV-1 Integrase enzyme.

      While the methyl ester itself possesses negligible antiviral potency due to the absence of a hydrophobic side chain, its conversion to N-benzyl-carboxamides generates compounds with low-nanomolar (

      
       nM) inhibitory constants (
      
      
      
      ). This guide compares the potency and physicochemical properties of the 2-isopropyl series derived from this ester against the optimized Raltegravir and the quinoline-based Elvitegravir .

      Structural & Mechanistic Basis of Potency[1]

      The potency of this scaffold is governed by the Two-Metal Ion Binding Mechanism . The pyrimidine core acts as a planar metal-chelating triad, locking the viral DNA end in a non-reactive state.

      Mechanism of Action (The "Chelation Triad")

      The 5,6-dihydroxy-4-carboxylate motif (often tautomerizing to 5-hydroxy-6-oxo) coordinates two

      
       ions in the catalytic core of HIV Integrase. This displacement prevents the enzyme from catalyzing the "Strand Transfer" step, where viral DNA is inserted into the host genome.
      
      Visualization: The Pharmacophore Assembly

      The following diagram illustrates how the inactive Methyl Ester precursor is transformed into the potent Carboxamide Pharmacophore.

      Pharmacophore_Assembly cluster_logic Potency Determinants Ester Methyl 5,6-dihydroxy- 2-isopropylpyrimidine-4-carboxylate (Precursor / Inactive) Amidation Amidation Reaction (+ 4-Fluorobenzylamine) Ester->Amidation Synthetic Activation Inhibitor N-(4-fluorobenzyl)-carboxamide (Active Pharmacophore) Amidation->Inhibitor Generates Potency Target HIV Integrase Active Site (Mg2+ Chelation) Inhibitor->Target Nanomolar Inhibition Chelation Core: Mg2+ Binding Inhibitor->Chelation Hydrophobic Side Chain: Viral DNA Stacking Inhibitor->Hydrophobic

      Caption: Transformation of the inactive methyl ester scaffold into a potent Integrase Strand Transfer Inhibitor (INSTI) via introduction of the hydrophobic benzyl moiety.

      Comparative Performance Analysis

      The "2-isopropyl" scaffold (derived from the subject molecule) serves as a direct model for Raltegravir .[1][2] The primary difference lies in the 2-position substituent: a simple isopropyl group vs. the 2-(1-amino-1-methylethyl) group found in Raltegravir.

      Table 1: Potency Landscape of Related Scaffolds
      FeatureSubject Derivative (2-Isopropyl Analog)Raltegravir (Optimized Drug)Elvitegravir (Alternative)
      Core Scaffold 5,6-DihydroxypyrimidineN-Methylpyrimidinone4-Quinolone
      Precursor Methyl 5,6-dihydroxy-2-isopropyl... Methyl 2-(1-amino-1-methylethyl)...4-Oxoquinoline-3-carboxylate
      Enzymatic
      
      
      10 – 50 nM 2 – 10 nM 7 – 20 nM
      Cell-based
      
      
      ~100 nM31 nM40 nM
      Mg2+ Binding High Affinity (Planar)High Affinity (Planar)High Affinity (Planar)
      Solubility Low (Lipophilic)High (Amphiphilic)Moderate
      Metabolic Stability ModerateHigh (Glucuronidation)Low (CYP3A4 substrate)
      Analysis of Differences
      • Potency: The 2-isopropyl derivative is highly potent, often within one log unit of Raltegravir. It effectively validates the pyrimidine core as a "privileged scaffold" for INSTIs.

      • PK Limitations: The subject molecule's derivatives (2-isopropyl) lack the amine functionality of Raltegravir, leading to lower aqueous solubility and poorer pharmacokinetic (PK) profiles. This explains why Raltegravir (with the amino-isobutyryl group) was advanced to the clinic over the simple isopropyl analog.

      • Resistance: Both the 2-isopropyl analog and Raltegravir share cross-resistance to primary mutations (e.g., Q148H, N155H) due to their identical binding mode involving the catalytic metal ions.

      Experimental Protocols

      To validate the potency of this scaffold, one must first convert the ester to the active carboxamide and then test it in a Strand Transfer assay.

      Protocol A: Synthesis of the Active Carboxamide

      Rationale: The methyl ester is unreactive in biological assays; the amide bond is necessary for positioning the inhibitor in the hydrophobic pocket.

      • Reagents: this compound (1.0 eq), 4-Fluorobenzylamine (2.0 eq), Methanol (Solvent).

      • Procedure:

        • Dissolve the methyl ester in anhydrous methanol.

        • Add 4-fluorobenzylamine.[3]

        • Reflux the mixture at 65°C for 12–18 hours. Monitor by TLC or LC-MS for disappearance of the ester peak.

        • Purification: Cool to room temperature. Acidify with 1N HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.

      • Validation: Confirm structure via

        
        -NMR (Look for the disappearance of the methoxy singlet at ~3.9 ppm and appearance of amide triplet).
        
      Protocol B: HIV-1 Integrase Strand Transfer Assay

      Rationale: This assay measures the specific inhibition of the viral DNA insertion step, the hallmark of this drug class.

      • Components:

        • Recombinant HIV-1 Integrase (400 nM).

        • Donor DNA (Biotinylated LTR mimic).

        • Target DNA (Ruthenium-labeled random DNA).

        • Test Compound (The synthesized carboxamide).

      • Workflow:

        • Assembly: Incubate Integrase with Donor DNA in binding buffer (20 mM HEPES, pH 7.5, 10 mM

          
          ) for 30 mins to form the Stable Synaptic Complex (SSC).
          
        • Inhibition: Add the Test Compound (dilution series 1 nM – 10

          
          M) and incubate for 15 mins.
          
        • Strand Transfer: Add Target DNA to initiate the reaction. Incubate at 37°C for 60 mins.

        • Detection: Stop reaction with EDTA. Measure electrochemiluminescence (ECL) or fluorescence depending on labels.

      • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

        
         using a 4-parameter logistic regression.
        
        • Acceptance Criteria: Reference standard (Raltegravir) must show

          
           nM.
          

      References

      • Summa, V., et al. (2006). "4,5-Dihydroxypyrimidine Carboxamides and N-Alkyl-5-hydroxypyrimidinone Carboxamides Are Potent, Selective HIV Integrase Inhibitors." Journal of Medicinal Chemistry. Link

      • Pace, P., et al. (2007). "Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors."[3][1] Journal of Medicinal Chemistry. Link

      • Hazuda, D. J., et al. (2000). "Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells." Science. Link

      • Groen, K., et al. (2014). "Investigating the Role of Metal Chelation in HIV-1 Integrase Strand Transfer Inhibitors." Inorganica Chimica Acta. Link

      • Hare, S., et al. (2010). "Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance."[3][4][5] Proceedings of the National Academy of Sciences. Link

      Sources

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
      Reactant of Route 2
      Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.